molecular formula C6H5ClN2O B1347139 6-Chloropyridine-2-carboxamide CAS No. 70593-61-2

6-Chloropyridine-2-carboxamide

Cat. No.: B1347139
CAS No.: 70593-61-2
M. Wt: 156.57 g/mol
InChI Key: GIVBFKYXAXLZBT-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBFKYXAXLZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990814
Record name 6-Chloropyridine-2-carboxamide
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Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-61-2
Record name 70593-61-2
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Record name 6-Chloropyridine-2-carboxamide
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Record name 6-chloropyridine-2-carboxamide
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Foundational & Exploratory

A Technical Guide to 6-Chloropyridine-2-carboxamide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloropyridine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, structural details, and its emerging role as a crucial building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

This compound, also known as 6-chloropicolinamide, is a substituted pyridine derivative. The presence of a chlorine atom and a carboxamide group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

CAS Number: 70593-61-2[1][2] (Note: The CAS number 7059-61-2 is also frequently cited by commercial suppliers).[3][4][5][6]

Chemical Structure:

  • 2D Structure:

    alt text

  • 3D Conformer:

    alt text

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [2]
Appearance Solid[3]
SMILES C1=CC(=NC(=C1)Cl)C(=O)N[3]
InChI InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)[3]
InChIKey GIVBFKYXAXLZBT-UHFFFAOYSA-N[3]

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis starts from the commercially available 6-chloropicolinic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 6-Chloropicolinic_acid 6-Chloropicolinic acid 6-Chloropicolinoyl_chloride 6-Chloropicolinoyl chloride (Intermediate) 6-Chloropicolinic_acid->6-Chloropicolinoyl_chloride Activation Thionyl_chloride SOCl₂ or Oxalyl Chloride Thionyl_chloride->6-Chloropicolinoyl_chloride This compound This compound 6-Chloropicolinoyl_chloride->this compound Amination Ammonia Ammonia (NH₃) Ammonia->this compound

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Inferred)

Step 1: Formation of 6-Chloropicolinoyl Chloride

  • To a solution of 6-chloropicolinic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at room temperature.

  • A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation to form this compound

  • The crude 6-chloropicolinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, known to exhibit diverse pharmacological activities.

Role as a Synthetic Intermediate

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The amide functionality can also be modified. This dual reactivity makes it a versatile starting material for generating libraries of compounds for high-throughput screening.

G cluster_0 Derivative Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Start This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, alcohols) Start->Nucleophilic_Substitution Amide_Modification Amide Modification (e.g., N-alkylation, dehydration to nitrile) Start->Amide_Modification Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Substituted_Pyridines Diverse N-Substituted Pyridine Carboxamides Nucleophilic_Substitution->Substituted_Pyridines Functionalized_Amides Modified Amide Derivatives Amide_Modification->Functionalized_Amides Biaryl_Compounds Biaryl Pyridine Carboxamides Cross_Coupling->Biaryl_Compounds Screening High-Throughput Screening Substituted_Pyridines->Screening Functionalized_Amides->Screening Biaryl_Compounds->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Optimized_Candidate Optimized Drug Candidate SAR_Studies->Optimized_Candidate

Caption: Workflow for drug discovery using this compound.

Antimicrobial and Antitubercular Agents

Derivatives of pyridine carboxamides have shown significant promise as antimicrobial agents. Notably, a pyridine carboxamide derivative, MMV687254, was identified as a potent inhibitor of Mycobacterium tuberculosis growth.[4] This highlights the potential of using this compound as a scaffold to develop new treatments for tuberculosis and other infectious diseases. The general structure-activity relationship (SAR) suggests that modifications at the 6-position and the amide nitrogen can significantly influence the biological activity.[1][7]

Experimental Protocols for Biological Evaluation

While specific biological data for this compound is limited, the following are general protocols used to evaluate the biological activity of its derivatives, particularly for antimicrobial properties.

Antimycobacterial Activity Assay (General Protocol)
  • Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv or other relevant strains are cultured in an appropriate medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Compound Preparation: The test compounds, synthesized from this compound, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Microplate Alamar Blue Assay (MABA):

    • A 96-well microplate is prepared with serial dilutions of the test compounds.

    • A standardized inoculum of the mycobacterial suspension is added to each well.

    • The plates are incubated at 37°C for a specified period (typically 5-7 days).

    • Alamar Blue reagent is added to each well, and the plates are re-incubated.

    • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

  • Controls: Positive (drug-free) and negative (no bacteria) controls are included, along with a standard reference drug (e.g., isoniazid or rifampicin).

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a wide array of derivatives, particularly those with promising antimicrobial and antitubercular activities. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable building block for the creation of novel therapeutic agents.

References

In-Depth Technical Guide to the Physical Properties of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Chloropyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data points and experimental context.

Core Physical Properties

PropertyValueSource
Molecular Formula C₆H₅ClN₂OPubChem[2]
Molecular Weight 156.57 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich[1]
Melting Point Not available
Boiling Point 298.1±25.0 °C (Predicted)Guidechem[3]
Solubility Not available
pKa 14.49±0.50 (Predicted)Guidechem[3]
CAS Number 70593-61-2ChemicalBook[4], BLD Pharm[5]
IUPAC Name This compoundPubChem[2]

It is important to note that the melting point of the related compound, 6-chloropyridine-2-carboxylic acid, is 194 °C.[6] Additionally, the isomer 4-Chloropyridine-2-carboxamide has a reported melting point in the range of 148-152 °C, with a synthesized batch melting at 160-161 °C.[3] These values for related structures can offer an approximation but should be used with caution as substitutes for the experimentally determined melting point of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds can be applied.

General Synthesis of Pyridine Carboxamides

A general approach to the synthesis of pyridine carboxamides involves the conversion of a corresponding pyridine carboxylic acid to an acyl chloride, followed by amidation. This process is a fundamental workflow in the synthesis of compounds like this compound.

SynthesisWorkflow General Synthesis Workflow for Pyridine Carboxamides Start Start: Pyridine Carboxylic Acid ThionylChloride React with Thionyl Chloride (SOCl₂) Start->ThionylChloride AcylChloride Intermediate: Pyridine Acyl Chloride ThionylChloride->AcylChloride Ammonia React with Ammonia (NH₃) AcylChloride->Ammonia Product End Product: Pyridine Carboxamide Ammonia->Product Purification Purification (e.g., Crystallization) Product->Purification

Caption: General synthesis workflow for pyridine carboxamides.

Logical Relationship for Property Determination

The determination of the physical properties of a synthesized compound like this compound follows a logical progression of characterization and analysis.

PropertyDetermination Logical Workflow for Physical Property Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility_Test Solubility Testing Structure_Verification->Solubility_Test pKa_Measurement pKa Measurement Structure_Verification->pKa_Measurement Data_Analysis Data Analysis and Reporting Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility_Test->Data_Analysis pKa_Measurement->Data_Analysis

Caption: Workflow for determining physical properties.

References

6-Chloropyridine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and the logical workflow for the synthesis of 6-Chloropyridine-2-carboxamide. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 70593-61-2[2]
Canonical SMILES C1=CC(=NC(=C1)C(=O)N)Cl
Physical Form Solid[2]

Synthetic Workflow

The synthesis of carboxamides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The following diagram illustrates a general and robust workflow for the synthesis of this compound from its carboxylic acid precursor. This process involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amination.

G cluster_0 Synthesis of this compound A 6-Chloropyridine-2-carboxylic Acid C Activated Intermediate (e.g., Acyl Chloride, Active Ester) A->C Activation B Activating Agent (e.g., SOCl₂, EDCI, HATU) B->C E This compound C->E Amination D Ammonia Source (e.g., NH₄OH, NH₃ gas) D->E F Purification (Crystallization/Chromatography) E->F Work-up G Pure Product F->G Isolation

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 6-chloropyridine-2-carboxylic acid. This method is based on the common laboratory practice of converting a carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

  • 6-Chloropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with a 5% HCl solution, a saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. For instance, various pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Some of these compounds act as prodrugs that are activated within the mycobacteria, leading to a bactericidal effect.[3] The 6-chloro substituent on the pyridine ring can serve as a handle for further chemical modifications to optimize the pharmacological properties of these molecules.

References

Navigating the Solubility Landscape of 6-Chloropyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2-carboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide addresses the notable absence of comprehensive quantitative solubility data for this compound in publicly accessible literature. In lieu of specific numerical data, this document provides a detailed, standardized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound. Furthermore, a qualitative analysis of its expected solubility in a range of common organic solvents is presented, based on established principles of molecular interactions. This guide is intended to empower researchers with the foundational knowledge and practical methodology required to assess the solubility of this compound in their specific applications.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a chlorine atom and a carboxamide group. These functional groups dictate its physicochemical properties, including its polarity, hydrogen bonding capabilities, and, consequently, its solubility profile. The pyridine ring, an aromatic heterocycle, provides a degree of aromaticity and a site for potential pi-stacking interactions. The chlorine atom is an electron-withdrawing group that can influence the electron density of the pyridine ring. The carboxamide group is polar and can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). Understanding these structural features is key to predicting its behavior in different solvent environments.

Qualitative Solubility Analysis

The table below provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions, which can effectively solvate the polar carboxamide group.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar functional groups.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent but is less polar than DMSO and DMF. It is expected to be a reasonably good solvent.
Polar Protic MethanolModerate to HighMethanol is a polar protic solvent that can both donate and accept hydrogen bonds, allowing for favorable interactions with the carboxamide group.
EthanolModerateEthanol is slightly less polar than methanol, which may result in slightly lower solubility.
IsopropanolModerate to LowThe increased nonpolar character of the isopropyl group compared to ethyl or methyl may reduce its ability to effectively solvate the solute.
Nonpolar Aprotic TolueneLowToluene is a nonpolar aromatic solvent. While some interaction via pi-stacking with the pyridine ring is possible, it is unlikely to overcome the energy required to break the crystal lattice of the polar solute.
HexaneVery Low / InsolubleHexane is a nonpolar aliphatic solvent with only weak van der Waals forces, making it a poor solvent for a polar compound like this compound.
Chlorinated Dichloromethane (DCM)Moderate to LowDCM has a moderate polarity and can engage in dipole-dipole interactions, but it cannot act as a hydrogen bond donor or a strong acceptor.
ChloroformModerate to LowSimilar to DCM, chloroform's moderate polarity may allow for some dissolution.
Ethers Tetrahydrofuran (THF)Moderate to LowTHF is a moderately polar ether that can act as a hydrogen bond acceptor.
Diethyl EtherLowDiethyl ether is less polar than THF and is a less effective solvent for polar compounds.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[1][2] This method is considered the gold standard for obtaining thermodynamic solubility data.[3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vortex mixer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vials.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Process and Concepts

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate centrifuge Centrifuge to sediment excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End calculate->end

Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of a compound is a complex interplay of several factors related to the solute, the solvent, and the experimental conditions. The diagram below outlines these relationships.

G solubility Solubility solute_props Solute Properties solubility->solute_props influenced by solvent_props Solvent Properties solubility->solvent_props influenced by conditions Experimental Conditions solubility->conditions influenced by polarity_solute Polarity solute_props->polarity_solute h_bond_solute Hydrogen Bonding solute_props->h_bond_solute mw Molecular Weight solute_props->mw crystal Crystal Lattice Energy solute_props->crystal polarity_solvent Polarity solvent_props->polarity_solvent h_bond_solvent Hydrogen Bonding solvent_props->h_bond_solvent temp Temperature conditions->temp pressure Pressure conditions->pressure

Key factors influencing the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, this guide provides the necessary tools for researchers to address this information gap. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable, quantitative solubility data tailored to their specific solvent systems and experimental conditions. The qualitative analysis and the conceptual diagrams offer a predictive framework for solvent selection and a deeper understanding of the principles governing solubility. This combined approach of predictive analysis and empirical methodology will facilitate the effective use of this compound in a variety of research and development applications.

References

Navigating the Crystalline Landscape: A Technical Guide to Chloropyridine Carboxamide Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of 6-Chloropyridine-2-carboxamide has not been publicly reported. This guide will therefore utilize the detailed crystallographic analysis of its close structural isomer, 2-Chloropyridine-3-carboxamide , as a representative model to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental data and protocols presented herein are specific to 2-Chloropyridine-3-carboxamide.

Introduction

Chloropyridine carboxamides are a class of organic compounds that garner significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials. X-ray crystallography remains the gold standard for elucidating these intricate solid-state structures, providing precise information on molecular geometry, intermolecular interactions, and packing arrangements. This guide offers an in-depth overview of the experimental protocols and data analysis involved in determining the crystal structure of a chloropyridine carboxamide, using 2-Chloropyridine-3-carboxamide as a case study.

Experimental Methodology

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-Chloropyridine-3-carboxamide was achieved through the reaction of 2-chloropyridine-3-carbonyl chloride with ammonia.[1]

Synthesis Protocol:

  • A solution of 2-chloropyridine-3-carbonyl chloride (4.0 g, 22 mmol) in tetrahydrofuran (THF, 20 ml) was prepared and cooled to 0°C.[1]

  • Ammonia (10 ml, 66 mmol, 25%) was added slowly to the cooled solution.[1]

  • The reaction mixture was allowed to warm to room temperature and was stirred for 1.5 hours.[1]

  • The resulting mixture was dried under vacuum and the residue was washed with two 20 ml portions of THF.[1]

  • The solution was then dried over anhydrous magnesium sulfate.[1]

  • The solvent was removed by vacuum to yield the final product (1.93 g, 56% yield).[1]

Crystallization Protocol: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a diethyl ether solution of the compound at 20°C.[1]

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer for data collection.

Data Collection Parameters: The data for 2-Chloropyridine-3-carboxamide were collected on a Siemens SMART CCD area-detector diffractometer.[2] The key parameters for data collection are summarized in Table 2.

Structure Solution and Refinement

The collected diffraction data was used to solve and refine the crystal structure.

Structure Refinement Protocol:

  • The structure was solved using direct methods with the SHELXS97 program.[1]

  • The refinement was carried out using the SHELXL97 program.[1]

  • All hydrogen atoms were placed in idealized geometric positions and refined using a riding model.[1]

Data Presentation: Crystal Structure of 2-Chloropyridine-3-carboxamide

The crystallographic analysis of 2-Chloropyridine-3-carboxamide provides detailed quantitative data regarding the unit cell, data collection parameters, and intermolecular interactions.

Parameter Value Reference
Chemical FormulaC₆H₅ClN₂O[1][2]
Formula Weight156.57[1][2]
Crystal SystemMonoclinic[1][2]
Space GroupP 2₁/n[2]
a (Å)6.980 (5)[1][2]
b (Å)13.627 (9)[1][2]
c (Å)7.108 (5)[1][2]
β (°)91.82 (5)[1][2]
Volume (ų)675.8 (8)[1][2]
Z4[1][2]
Temperature (K)293 (2)[1][2]

Table 1: Crystal Data and Structure Refinement for 2-Chloropyridine-3-carboxamide.

Parameter Value Reference
DiffractometerSiemens SMART CCD[2]
RadiationMo Kα (λ = 0.71073 Å)[1]
Absorption CorrectionMulti-scan (SADABS)[2]
Measured Reflections2716[2]
Independent Reflections1188[2]
Reflections with I > 2σ(I)1083[2]
R_int0.021[2]
R[F² > 2σ(F²)]0.034[2]
wR(F²)0.096[2]
Goodness-of-fit (S)1.11[2]

Table 2: Data Collection and Refinement Statistics for 2-Chloropyridine-3-carboxamide.

In the crystal structure of 2-Chloropyridine-3-carboxamide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are observed, which link the molecules into a two-dimensional network.[1] The dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[1]

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Reference
N2—H2A⋯N1ⁱ0.862.213.003 (3)154[1][2]
N2—H2B⋯Oⁱⁱ0.862.173.015 (3)168[1][2]

Table 3: Hydrogen-bond geometry (Å, °) for 2-Chloropyridine-3-carboxamide.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized to better understand the process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Geometry & Intermolecular Interactions Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

Experimental workflow for single-crystal X-ray analysis.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its isomer, 2-Chloropyridine-3-carboxamide, provides a valuable framework for understanding the structural characteristics of this compound class. The methodologies outlined in this guide, from synthesis and crystallization to data collection and refinement, represent a standard approach in the field of chemical crystallography. The resulting structural data, including bond lengths, angles, and intermolecular interactions, are crucial for advancing our understanding of structure-property relationships, which is fundamental for applications in drug discovery and materials science. Future work should aim to crystallize and analyze this compound to allow for a direct comparison of its solid-state properties with other isomers.

References

Spectroscopic Data for 6-Chloropyridine-2-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₅ClN₂O[1][2]

  • Molecular Weight: 156.57 g/mol [1][2]

  • CAS Number: 70593-61-2[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

The following table presents the predicted ¹H NMR spectral data. These predictions are based on the analysis of closely related structures and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.4d1HH3
~7.8 - 8.0t1HH4
~7.5 - 7.7d1HH5
~7.5 (broad s)1H1H-NH₂
~7.9 (broad s)1H1H-NH₂
¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectral data for this compound is presented below.

Chemical Shift (δ) ppmAssignment
~165C=O
~151C6
~150C2
~140C4
~125C5
~122C3
Infrared (IR) Spectroscopy Data

The table below lists the characteristic infrared absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium-Strong, BroadN-H stretch (amide)
3100 - 3000MediumAromatic C-H stretch
1680 - 1650StrongC=O stretch (amide)
1600 - 1450Medium-StrongAromatic C=C and C=N stretch
~1400MediumC-N stretch
~1100MediumC-Cl stretch
Mass Spectrometry (MS) Data

The expected key mass-to-charge ratios (m/z) for this compound are listed below.

m/zRelative Intensity (%)Assignment
156/158~100 / ~33[M]⁺/ [M+2]⁺ (Molecular ion peaks due to ³⁵Cl and ³⁷Cl isotopes)
140/142Variable[M-NH₂]⁺
111Variable[M-CONH₂-Cl]⁺
78Variable[C₅H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][4]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to ionize the sample molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 6-Chloropyridine-2-carboxamide. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the potential hazards and the necessary precautions to mitigate them. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

GHS Hazard Statements:

  • Harmful if swallowed (H302).[2]

  • Causes skin irritation (H315).[2]

  • May cause an allergic skin reaction (H317).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C6H5ClN2O[2]
Molecular Weight 156.57 g/mol [2]
Appearance Cream solid[1]
CAS Number 70593-61-2[2][3]

Safe Handling Protocols

Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended to minimize inhalation of dust or vapors.

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.[4][5]

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Remove and wash contaminated clothing before reuse.[1]

Storage Procedures

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly closed container.[1][4]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[6][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures
  • Spills/Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[1]

  • Environmental Precautions: Prevent the product from entering drains.[5]

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2. Avoid generating dusty conditions and provide adequate ventilation.[1][3]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage_disposal Storage & Disposal cluster_cleanup Post-Experiment Cleanup Assess_Risks Assess Risks & Review SDS Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Assess_Risks->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Store_Properly Store in Tightly Closed Container in Cool, Dry, Ventilated Area Perform_Experiment->Store_Properly Dispose_Waste Dispose of Waste According to Regulations Perform_Experiment->Dispose_Waste Clean_Work_Area Clean Work Area Store_Properly->Clean_Work_Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Firefighting and Decomposition

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

  • Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8]

This technical guide is intended to provide comprehensive safety information for trained professionals. It is not a substitute for a thorough understanding of the specific safety data sheet for this compound and proper laboratory training. Always prioritize safety and handle all chemicals with the utmost care.

References

Commercial Suppliers and Technical Guide for 6-Chloropyridine-2-carboxamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloropyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery. It details commercial suppliers, quantitative data, and its application in the synthesis of targeted therapeutic agents.

Overview of this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₅ClN₂O.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group, makes it a valuable scaffold for the synthesis of various biologically active molecules. The presence of the reactive chlorine atom allows for further functionalization, while the carboxamide moiety can participate in crucial hydrogen bonding interactions with biological targets. This compound is particularly noted for its use as a precursor in the development of enzyme inhibitors, such as those targeting kinases and Poly(ADP-ribose) polymerase (PARP).

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 7059-61-2156.57Not specified; sold as "AldrichCPR" for early discovery research, buyer assumes responsibility for purity confirmation.[2][3]Inquire
BLD Pharm 7059-61-2156.57Not specifiedInquire
P212121 Store 7059-61-2156.57>97%1g
Chem-Impex 7059-61-2156.57Not specifiedInquire

Applications in Drug Discovery

The pyridine carboxamide scaffold is a common feature in many potent and selective enzyme inhibitors. This compound serves as a critical starting material in the synthesis of such compounds, particularly in the fields of oncology and immunology.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyridine carboxamide derivatives have been successfully developed as inhibitors of various kinases, such as c-Met and HPK1.[4][5][6] The general approach involves the modification of the this compound scaffold to achieve high affinity and selectivity for the ATP-binding site of the target kinase.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA mutations. The benzimidazole carboxamide scaffold, a key component of some PARP inhibitors, can be synthesized from precursors like this compound.[2][7][8] The carboxamide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2]

Experimental Protocols

The most common application of this compound in synthesis is through amide coupling reactions, where the carboxamide nitrogen or a derivative thereof acts as a nucleophile, or more commonly, the pyridine nitrogen influences the reactivity of the scaffold in subsequent reactions. A more direct use involves the displacement of the chlorine atom via nucleophilic aromatic substitution.

A general protocol for a Suzuki coupling reaction to functionalize the pyridine ring, a common step in building more complex inhibitors, is provided below. This is a representative workflow for how this building block might be utilized.

General Protocol: Suzuki Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst used.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a fragment-based drug discovery process utilizing this compound and a simplified representation of a kinase signaling pathway that can be targeted by its derivatives.

G cluster_0 Fragment-Based Drug Discovery Workflow A Fragment Library Screening (including pyridine carboxamides) B Hit Identification (e.g., this compound derivative) A->B C Hit-to-Lead Optimization (Structure-Activity Relationship Studies) B->C D Lead Compound (Improved Potency and Selectivity) C->D E Preclinical Development D->E

Caption: A typical workflow for fragment-based drug discovery.

G cluster_1 Kinase Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->C

Caption: Inhibition of a kinase signaling pathway by a derivative.

References

The Chloropyridine Ring System: A Comprehensive Guide to Fundamental Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chloropyridine ring system is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, conferred by the interplay of the electronegative nitrogen atom and the chlorine substituent, provide a versatile platform for the synthesis of a diverse array of complex molecules. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the fundamental reactivity of the 2-, 3-, and 4-chloropyridine isomers. This guide provides quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and practical application of chloropyridine chemistry.

Core Reactivity Principles: An Overview

The reactivity of the chloropyridine ring is fundamentally governed by the position of the chlorine atom relative to the electron-withdrawing nitrogen atom. This positioning dictates the susceptibility of the ring to various transformations, most notably nucleophilic aromatic substitution (SNAr), metallation, and transition metal-catalyzed cross-coupling reactions. Electrophilic aromatic substitution, while less common due to the electron-deficient nature of the pyridine ring, is also a relevant transformation under specific conditions.

The general order of reactivity for nucleophilic aromatic substitution is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is a direct consequence of the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be delocalized onto the electronegative nitrogen atom via resonance, significantly lowering the activation energy of the reaction.[2][3] In contrast, substitution at the 3- (meta) position does not allow for this direct resonance stabilization, resulting in a much slower reaction rate.[2][3]

Quantitative Data on Chloropyridine Reactivity

A quantitative understanding of the reactivity of chloropyridine isomers is crucial for reaction design and optimization. The following tables summarize key physical and reactivity data for 2-, 3-, and 4-chloropyridine.

Table 1: Physicochemical Properties of Chloropyridine Isomers

Property2-Chloropyridine3-Chloropyridine4-Chloropyridine
pKa (conjugate acid) 0.492.843.82
Boiling Point (°C) 170148147-148
Density (g/mL) 1.2051.1941.198
Dipole Moment (D) 3.511.890.65

Table 2: Hammett Sigma (σ) Constants for Pyridyl Substituents [4][5]

Substituentσmσp
2-Pyridyl0.170.26
3-Pyridyl0.100.19
4-Pyridyl0.370.37

Table 3: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Chloropyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275[6]
3-ChloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801688[7]
4-Chloropyridine4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1002492[8][9]

Key Reaction Classes and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the 2- and 4-positions of the chloropyridine ring are highly activated towards nucleophilic attack. This reactivity is widely exploited for the introduction of a variety of functional groups.

This protocol describes the reaction of 4-chloropyridine with a primary amine.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL per mmol of 4-chloropyridine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride, the primary amine, and potassium carbonate.

  • Add DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

sn_ar_reactivity cluster_reactivity Relative Reactivity in SNAr cluster_intermediate Intermediate Stability 4-Chloropyridine 4-Chloropyridine 2-Chloropyridine 2-Chloropyridine 4-Chloropyridine->2-Chloropyridine > Resonance Stabilized (4- and 2-isomers) Resonance Stabilized (4- and 2-isomers) 4-Chloropyridine->Resonance Stabilized (4- and 2-isomers) 3-Chloropyridine 3-Chloropyridine 2-Chloropyridine->3-Chloropyridine >> 2-Chloropyridine->Resonance Stabilized (4- and 2-isomers) No Resonance Stabilization (3-isomer) No Resonance Stabilization (3-isomer) 3-Chloropyridine->No Resonance Stabilization (3-isomer)

Caption: Relative reactivity of chloropyridine isomers in SNAr.

Metallation and Directed ortho-Metallation (DoM)

Organolithium reagents can be used to deprotonate chloropyridines, creating highly reactive intermediates for further functionalization. The regioselectivity of this reaction is highly dependent on the base used and the reaction conditions.

This protocol describes the directed lithiation of 4-chloropyridine at the 3-position.[10]

Materials:

  • 4-Chloropyridine (1.0 equiv)

  • Mesityllithium (MesLi) (1.1 equiv) in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 4-chloropyridine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the solution of mesityllithium dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

lithiation_workflow start Start: 4-Chloropyridine in THF cool Cool to -78 °C start->cool add_base Add Mesityllithium cool->add_base stir1 Stir for 1 hour at -78 °C add_base->stir1 add_electrophile Add Electrophile stir1->add_electrophile warm_stir Warm to RT and stir for 2 hours add_electrophile->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify end End: 3-Substituted-4-chloropyridine purify->end

Caption: Experimental workflow for the lithiation of 4-chloropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Chloropyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are particularly valuable in this context.

This protocol describes the coupling of 3-chloropyridine with an arylboronic acid.[7]

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a Schlenk flask, combine 3-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DME to the flask.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

suzuki_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)L_n-Cl OA->PdII TM Transmetalation PdII->TM PdII_Ar R-Pd(II)L_n-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product R-Ar' RE->Product Chloropyridine R-Cl Chloropyridine->OA Boronic_acid Ar'B(OH)2 Boronic_acid->TM Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of Chloropyridine N-Oxides

The N-oxidation of chloropyridines significantly alters their reactivity profile. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification enhances the reactivity of the ring towards both electrophilic and nucleophilic attack, and the N-oxide can be readily removed by reduction after the desired transformation.

Conclusion

The chloropyridine ring system offers a rich and varied landscape of chemical reactivity that is of immense value to the fields of pharmaceutical sciences and materials research. A thorough understanding of the fundamental principles governing the reactivity of the 2-, 3-, and 4-chloropyridine isomers, supported by quantitative data and robust experimental protocols, is essential for harnessing the full synthetic potential of these versatile building blocks. This guide provides a solid foundation for researchers to design and execute novel synthetic strategies, ultimately accelerating the discovery and development of new chemical entities with significant societal impact.

References

An In-depth Technical Guide to the Electronic Properties of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 6-Chloropyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and theoretical electronic structure analysis, presenting key data in a structured format to facilitate research and development.

Molecular Structure and Synthesis

This compound possesses a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position. This substitution pattern significantly influences its electronic distribution and reactivity.

A general synthetic route to this compound and its derivatives involves the amidation of a corresponding carboxylic acid or its activated form.

General Synthetic Workflow

cluster_start Starting Material cluster_activation Activation cluster_reaction Amidation cluster_product Final Product 6-Chloropyridine-2-carboxylic acid 6-Chloropyridine-2-carboxylic acid Acyl Chloride Formation Acyl Chloride Formation 6-Chloropyridine-2-carboxylic acid->Acyl Chloride Formation Thionyl Chloride or Oxalyl Chloride Reaction with Amine Reaction with Amine Acyl Chloride Formation->Reaction with Amine Ammonia or Amine Source This compound This compound Reaction with Amine->this compound cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Molecule_Structure This compound (Initial Geometry) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Molecule_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies (IR Spectrum) Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies & Surfaces Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential Map Electronic_Properties->MEP Mulliken_Charges Mulliken Atomic Charges Electronic_Properties->Mulliken_Charges

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloropyridine-2-carboxamide from 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloropyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research, starting from 2,6-dichloropyridine. As a direct, selective, one-step conversion is not well-documented in existing literature, this note outlines three plausible multi-step synthetic routes based on established chemical transformations. The proposed methodologies include: (1) Selective Cyanation followed by Hydrolysis, (2) Selective Grignard Formation, Carboxylation, and subsequent Amidation, and (3) Palladium-Catalyzed Amidation. Each protocol is presented with detailed step-by-step instructions, a summary of quantitative data based on analogous reactions, and visual workflows to guide researchers in the successful synthesis of the target compound.

Introduction

The synthesis of substituted pyridine carboxamides is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound serves as a valuable building block, but its synthesis from the readily available 2,6-dichloropyridine presents a regioselectivity challenge. The two chlorine atoms on the pyridine ring exhibit different reactivities, with the C2 position being generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C6 position. The following protocols leverage this reactivity difference to achieve the desired transformation through logical, sequential reactions.

Route 1: Selective Cyanation followed by Controlled Hydrolysis

This route involves a two-step process: the selective displacement of the C2-chloro substituent with a cyanide group, followed by the partial hydrolysis of the resulting nitrile to the primary amide.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-cyanopyridine

This step aims for the selective nucleophilic substitution of the chlorine atom at the 2-position.

  • Apparatus Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloropyridine (1 equiv.) and a suitable solvent such as DMSO or DMF.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-cyanopyridine.

Step 2: Hydrolysis of 6-Chloro-2-cyanopyridine to this compound

This protocol is adapted from methods for the controlled hydrolysis of cyanopyridines.[1]

  • Reaction Setup: In a pressure-resistant vessel, dissolve 6-chloro-2-cyanopyridine (1 equiv.) in a mixture of an alcohol (e.g., ethanol) and water.

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equiv.), as an aqueous solution.

  • Reaction: Seal the vessel and heat the mixture to 100-130 °C for 2-6 hours. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with dilute hydrochloric acid (HCl) to a pH of ~7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation
Route 1 Reactants Reagents/Catalyst Solvent Temp (°C) Time (h) Expected Yield
Step 1 2,6-DichloropyridineNaCNDMSO110650-70%
Step 2 6-Chloro-2-cyanopyridineNaOH, H₂OEthanol120470-90%

Yields are estimated based on analogous reactions reported in the literature.

Workflow Diagram

Route 1 Workflow start 2,6-Dichloropyridine step1 Selective Cyanation (NaCN, DMSO, 110°C) start->step1 intermediate 6-Chloro-2-cyanopyridine step1->intermediate step2 Controlled Hydrolysis (NaOH, EtOH/H₂O, 120°C) intermediate->step2 product This compound step2->product

Workflow for the synthesis via cyanation and hydrolysis.

Route 2: Selective Grignard Formation, Carboxylation, and Amidation

This classic organometallic approach involves forming a Grignard reagent at the more reactive C2 position, followed by carboxylation with CO₂, and finally, conversion of the resulting carboxylic acid to the target amide.

Experimental Protocol

Step 1: Formation of 6-Chloro-2-pyridylmagnesium Chloride

This step requires anhydrous conditions to successfully form the Grignard reagent.[2]

  • Apparatus Setup: Assemble a flame-dried three-neck flask with a condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.

  • Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Dissolve 2,6-dichloropyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation to form 6-Chloropicolinic Acid

This step uses solid carbon dioxide (dry ice) as the electrophile.[3]

  • Reaction Setup: In a separate flask, place an excess of crushed dry ice and suspend it in anhydrous THF.

  • Addition: Cool the Grignard reagent solution to 0 °C and slowly transfer it via cannula to the dry ice slurry with vigorous stirring.

  • Quenching: Allow the mixture to warm to room temperature as the CO₂ sublimes. Once at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Acidify the aqueous layer to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 6-chloropicolinic acid.[4][5]

Step 3: Amidation of 6-Chloropicolinic Acid

This is a standard amidation procedure via an acid chloride intermediate.[6][7]

  • Acid Chloride Formation: To a solution of crude 6-chloropicolinic acid (1 equiv.) in dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 equiv.) and a catalytic amount of DMF. Stir the mixture at reflux for 2-3 hours.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonium hydroxide solution dropwise with vigorous stirring.

  • Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Add water to dissolve any salts and separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation
Route 2 Reactants Reagents/Catalyst Solvent Temp (°C) Time (h) Expected Yield
Step 1 2,6-DichloropyridineMg, I₂THF65260-80%
Step 2 Grignard ReagentCO₂ (dry ice)THF-78 to 25170-85%
Step 3 6-Chloropicolinic Acid1. SOCl₂2. NH₃DCM40 then 0-25480-95%

Yields are estimated based on analogous reactions reported in the literature.

Workflow Diagram```dot

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start [label="2,6-Dichloropyridine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Grignard Formation\n(Mg, THF)"]; intermediate1 [label="6-Chloro-2-pyridylmagnesium\nChloride", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Carboxylation\n(CO₂, THF)"]; intermediate2 [label="6-Chloropicolinic Acid", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Amidation\n(SOCl₂, NH₃)"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> product; }

Key components for Palladium-Catalyzed Amidation.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyanides (Route 1): Sodium and potassium cyanide are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Grignard Reagents (Route 2): Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).

  • Palladium Catalysts (Route 3): Palladium compounds can be toxic and should be handled with care.

  • Thionyl Chloride (Route 2): Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle only in a fume hood.

Characterization

The identity and purity of the final product, this compound, and any intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Melting Point: To assess the purity of the final crystalline product.

References

Application Notes and Protocols: Amidation of 6-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 6-chloropicolinic acid, a common synthetic transformation in the development of pharmaceuticals and other bioactive molecules. Two primary methods are presented: a classical approach via the formation of an acyl chloride and a modern approach using direct coupling reagents.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in medicinal chemistry. 6-Chloropicolinic acid is a valuable starting material, and its amidation leads to a diverse range of picolinamide derivatives. The choice of synthetic method depends on the substrate's sensitivity, desired scale, and available reagents. This guide outlines two robust and widely applicable protocols.

Method A: Amidation via Acyl Chloride Intermediate

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.[1][2][3] This is a highly reliable and cost-effective method for a wide range of amines.

Experimental Protocol: Method A

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

  • Reagents and Setup: In a fume hood, add 6-chloropicolinic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add a suitable solvent such as toluene or dichloromethane (DCM).

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop) should be added.

  • Reaction: The mixture is typically heated to reflux and stirred for 1-3 hours until the evolution of gas (HCl and/or SO₂) ceases and the reaction mixture becomes a clear solution.[1]

  • Isolation of Acyl Chloride: The solvent and excess chlorinating agent are carefully removed under reduced pressure (in vacuo). The resulting crude 6-chloropicolinoyl chloride is often used directly in the next step without further purification.[3] It is crucial to protect the acyl chloride from moisture.

Step 2: Amidation

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 eq) in an aprotic solvent like DCM, THF, or toluene.[3]

  • Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Add a solution of the crude 6-chloropicolinoyl chloride in the same solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Method B: Direct Amidation with Coupling Reagents

This method facilitates the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride.[4] It utilizes coupling reagents that activate the carboxylic acid in situ. This approach is often preferred for sensitive substrates due to its milder reaction conditions. Common coupling reagents include HBTU, PyBOP, and EDC.[4][5][6]

Experimental Protocol: Method B
  • Reagents and Setup: To a solution of 6-chloropicolinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile) in a round-bottom flask, add the desired amine (1.0-1.2 eq).

  • Addition of Reagents: Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 eq) and a non-nucleophilic base like DIEA (2.0-3.0 eq).[1] An additive like HOBt (1-Hydroxybenzotriazole) may be included to improve efficiency and suppress side reactions.[6]

  • Reaction: Stir the mixture at room temperature. Reactions are often complete within 1-4 hours.[5] Monitor the reaction progress by TLC. For some less reactive systems, gentle heating may be required.[1]

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Summary

The following table summarizes reaction conditions and reported yields for the amidation of picolinic acid derivatives from related literature. This data can serve as a reference for expected outcomes.

Starting MaterialAmineMethod/ReagentsSolventConditionsYieldReference
3,6-Dichloropicolinoyl chloride4-FluorobenzenamineAcyl ChlorideTolueneReflux, 1h90%[7]
3,6-Dichloropicolinoyl chloride4,6-Dichloropyrimidin-2-amineAcyl ChlorideEthanolReflux, 1h90%[8]
6-Chloro-5-cyano-picolinic acidAniline DerivativeThermal, No Coupling AgentNone140 °C, 10h71%[9]
6-Chloro-nicotinic acid chlorideMethylamineAcyl ChlorideDioxane/Toluene0 °C to RT, 3hNot specified[10]
Picolinic AcidN-MethylanilineAcyl Chloride (SOCl₂)BenzeneNot specified35%[11]

Logical Workflow Diagram

The following diagram illustrates the decision-making process and experimental workflow for the amidation of 6-chloropicolinic acid.

Amidation_Workflow start Start: 6-Chloropicolinic Acid + Amine decision Choose Amidation Method start->decision method_a Method A: Acyl Chloride Pathway decision->method_a Classic/ Cost-Effective method_b Method B: Direct Coupling Pathway decision->method_b Mild/ Sensitive Substrates step_a1 Step 1: Form Acyl Chloride (e.g., SOCl2 or Oxalyl Chloride) method_a->step_a1 step_b1 Combine Acid, Amine, Coupling Reagent (e.g., HBTU), and Base (e.g., DIEA) method_b->step_b1 step_a2 Step 2: React with Amine + Base (e.g., TEA, DIEA) step_a1->step_a2 workup Reaction Work-up (Quench, Extract, Wash, Dry) step_a2->workup step_b1->workup purify Purification (Chromatography or Recrystallization) workup->purify product Final Product: Amide purify->product

Caption: Workflow for the amidation of 6-chloropicolinic acid.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Chloropyridine-2-carboxamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 6-aryl-pyridine-2-carboxamides, a scaffold present in various biologically active molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in drug discovery and development.[2] The pyridine-2-carboxamide motif is a key feature in molecules developed as inhibitors of therapeutic targets such as Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), which are implicated in cancer immunotherapy and cell proliferation pathways, respectively.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 6-aryl-pyridine-2-carboxamide product, regenerating the active Pd(0) catalyst.

The carboxamide group at the 2-position can influence the reaction's regioselectivity, potentially through chelation with the palladium catalyst.[5]

Data Presentation: Reaction Conditions and Performance

While specific data for the Suzuki coupling of this compound is not extensively published, data from the closely related 2,6-dichloronicotinamide provides valuable insights into effective reaction conditions. The chelation of the palladium catalyst to the amide group is noted to direct the regioselectivity of the coupling.[5] The following table summarizes typical conditions that can be adapted for this compound.

Catalyst System (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (2-3)1,4-Dioxane/H₂O85-951870-90[6]
Pd₂(dba)₃ / P(t-Bu)₃ (2-4)KF (3)THF50OvernightModerate[7]
Pd(OAc)₂ / SPhos (2-4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High[1]
PXPd2K₂CO₃MethanolNot specifiedShortHigh (regioselective)[5]
PdCl₂(dppf) (2-5)K₂CO₃ (2)1,4-Dioxane/H₂O80-1008-24Good to Excellent[8]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as a starting point for optimization.

Protocol 1: General Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from standard conditions for the coupling of heteroaryl chlorides.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Perform a standard aqueous work-up as described in Protocol 1 and purify the product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex R¹-X Product 6-Aryl-pyridine- 2-carboxamide Transmetal Transmetalation (Base) PdII_biaryl R¹-Pd(II)L_n-R² PdII_complex->PdII_biaryl R²-B(OR)₂ PdII_biaryl->Pd0 R¹-R² RedElim Reductive Elimination R1X 6-Chloropyridine- 2-carboxamide R2B Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Conventional or Microwave) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

HPK1_Signaling_Pathway cluster_outcome Immune Response TCR TCR Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits AP1 AP-1 Activation SLP76->AP1 IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2 Inhibitor 6-Aryl-pyridine-2-carboxamide (HPK1 Inhibitor) Inhibitor->HPK1

Caption: Simplified signaling pathway of HPK1 inhibition in T-cells.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives. The amination of heteroaryl halides, such as 6-chloropyridine-2-carboxamide, is of particular interest as the resulting 6-aminopyridine-2-carboxamide scaffold is a key structural motif in many biologically active compounds and functional materials.

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of this compound, including optimized reaction conditions, detailed experimental protocols, and a summary of expected yields with various amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The generally accepted catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-aryl or N-alkyl pyridine product and regenerates the active Pd(0) catalyst.

Due to the lower reactivity of aryl chlorides compared to bromides and iodides, the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base is crucial for achieving high yields.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Optimal conditions often involve the use of bulky biarylphosphine ligands and strong bases at elevated temperatures.

Table 1: Buchwald-Hartwig Amination of this compound with Arylamines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012High
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016Moderate to High
34-TrifluoromethylanilinePd₂(dba)₃ (2.5)BrettPhos (5)LHMDS (1.8)Toluene10024Moderate
42-MethylanilinePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃ (2.0)Dioxane11018Moderate
5N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Toluene10012High

Table 2: Buchwald-Hartwig Amination of this compound with Aliphatic Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene908High
2CyclohexylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012High
3MorpholinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.5)Toluene10010High
4PiperidinePd₂(dba)₃ (2.5)JohnPhos (5)Cs₂CO₃ (2.0)Dioxane11016Moderate to High
5DiethylaminePd(OAc)₂ (3)DavePhos (6)LHMDS (1.8)Toluene9024Moderate

Note: Yields are categorized as High (>80%), Moderate (50-80%), and Low (<50%) based on typical outcomes for these reaction types. Exact yields will vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Arylamine

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv) and the arylamine (1.2 equiv) to the Schlenk tube.

  • Add anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(arylamino)pyridine-2-carboxamide.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aliphatic Amine

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reaction vial or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (2.0 equiv) to a dry microwave reaction vial.

  • Add this compound (1.0 equiv) to the vial.

  • Add anhydrous 1,4-dioxane, followed by the aliphatic amine (1.5 equiv).

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 6-(alkylamino)pyridine-2-carboxamide.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, Base, This compound, and Amine solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat and Stir (80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L2 oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product amido_complex->product reactants Ar-Cl + R2NH reactants->oa_complex base Base base->amido_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Bioactive Heterocycles from 6-Chloropyridine-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive heterocyclic compounds utilizing 6-chloropyridine-2-carboxamide as a versatile starting material. The methodologies outlined herein focus on key synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, to generate diverse scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a chloro substituent at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The carboxamide moiety at the 2-position can act as a key pharmacophoric feature or be utilized in subsequent cyclization reactions to construct fused heterocyclic systems. These structural modifications are instrumental in the development of novel kinase inhibitors, PARP inhibitors, and antimicrobial agents.

Core Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve three main palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The resulting substituted pyridines can then be subjected to cyclization reactions to afford a variety of bicyclic and polycyclic heterocycles.

G cluster_starting_material Starting Material cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediates Key Intermediates cluster_cyclization Cyclization cluster_products Bioactive Heterocycles This compound This compound Suzuki Suzuki-Miyaura (C-C Coupling) This compound->Suzuki Sonogashira Sonogashira (C-C Coupling) This compound->Sonogashira Buchwald Buchwald-Hartwig (C-N Coupling) This compound->Buchwald Aryl 6-Aryl-pyridine- 2-carboxamide Suzuki->Aryl Alkynyl 6-Alkynyl-pyridine- 2-carboxamide Sonogashira->Alkynyl Amino 6-Amino-pyridine- 2-carboxamide Buchwald->Amino Cyclization Intramolecular Cyclization Aryl->Cyclization Alkynyl->Cyclization Amino->Cyclization Fused Fused Pyridine Derivatives (e.g., Pyrido[2,3-d]pyrimidines) Cyclization->Fused

Figure 1: General synthetic workflow for bioactive heterocycles.

Application Note 1: Synthesis of 6-Aryl-pyridine-2-carboxamides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11092
3Thiophene-3-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O9078
4Pyrimidine-5-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10065
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Purge with Ar/N₂) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Workup F->G H Purification (Chromatography) G->H

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Synthesis of 6-Alkynyl-pyridine-2-carboxamides via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The resulting alkynylpyridine derivatives are versatile intermediates for the synthesis of various heterocyclic systems, including those with potential applications as PARP inhibitors.

Table 2: Representative Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6088
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF7095
3Propargyl alcoholPd₂(dba)₃ (1.5) / XPhos (3)- (Copper-free)Cs₂CO₃1,4-Dioxane10075
41-HeptynePd(OAc)₂ (2) / SPhos (4)CuI (4)K₂CO₃Toluene8082
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Application Note 3: Synthesis of 6-Amino-pyridine-2-carboxamides via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. The resulting 6-amino-pyridine-2-carboxamide derivatives are key intermediates for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which have shown promise as kinase inhibitors.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10090
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11085
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene10088
4PyrrolidinePd-PEPPSI-IPr (2.5)-K₂CO₃t-AmylOH11093
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the tube in a preheated oil bath and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application Note 4: Synthesis of Bioactive Pyrido[2,3-d]pyrimidines via Cyclization

The substituted pyridine-2-carboxamide intermediates can undergo intramolecular cyclization to form fused heterocyclic systems. For instance, 6-amino-pyridine-2-carboxamides can be cyclized to form pyrido[2,3-d]pyrimidinones, a scaffold found in numerous kinase inhibitors.

Table 4: Representative Bioactive Heterocycles and their Precursors

Target HeterocyclePrecursor from this compoundBiological Target (Example)
6-Phenyl-pyrido[2,3-d]pyrimidin-7(8H)-one6-Amino-5-formyl-pyridine-2-carboxamide (derived from 6-amino intermediate)PIM-1 Kinase
6-(Thiophen-3-yl)-pyridine-2-carboxamideThis compound and Thiophene-3-boronic acidHPK1 Kinase
N-Benzyl-6-(pyrrolidin-1-yl)pyridine-2-carboxamide6-(Pyrrolidin-1-yl)pyridine-2-carboxamidePotential Antimicrobial
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Derivative (Illustrative)
  • A 6-amino-pyridine-2-carboxamide derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol).

  • A cyclizing agent, such as an orthoester or a derivative of a carboxylic acid (e.g., ethyl chloroformate followed by a base), is added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

G cluster_pathway PIM-1 Kinase Inhibition Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrate Substrate (e.g., Bad, p27) Substrate->Phosphorylation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Proliferation Cell Proliferation Phosphorylation->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

Figure 3: Simplified signaling pathway of PIM-1 kinase inhibition.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, in conjunction with subsequent cyclization strategies, provide a powerful platform for the generation of novel molecular entities for drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry to explore the vast chemical space accessible from this valuable building block.

Application Notes and Protocols: 6-Chloropyridine-2-carboxamide Scaffold as a Precursor for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of a 6-chloropyridine-2-carboxylic acid-derived scaffold in the synthesis of novel antitubercular agents. The protocols are based on the successful synthesis of a series of chloropicolinate amides and urea derivatives, which have demonstrated significant in vitro activity against Mycobacterium tuberculosis.

Introduction

The rising prevalence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The pyridine carboxamide scaffold is a well-established pharmacophore in antitubercular drug discovery, with prominent examples including isoniazid and pyrazinamide.[1] Strategic modification of this core structure can lead to the development of potent new drug candidates.

This document outlines the synthesis of a key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, starting from a 3,6-dichloropyridine-2-carboxylic acid precursor.[2] This intermediate serves as a versatile platform for the synthesis of a library of amide, urea, and thiourea derivatives with promising antitubercular activity.[2]

Experimental Protocols

The following protocols describe the synthesis of the key precursor and its subsequent derivatization to yield potential antitubercular compounds.

Protocol 1: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (Key Intermediate 7)

This multi-step synthesis transforms 3,6-dichloropyridine-2-carboxylic acid into a versatile amino-substituted precursor ready for diversification.

Step 1: Synthesis of 6-bromo-3-chloropyridine-2-carboxylic acid (2)

  • To a solution of 3,6-dichloropyridine-2-carboxylic acid (1) in acetic acid, add hydrobromic acid.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling, the product can be isolated by filtration and washing with a suitable solvent.

Step 2: Synthesis of Methyl 6-bromo-3-chloropyridine-2-carboxylate (3)

  • Suspend 6-bromo-3-chloropyridine-2-carboxylic acid (2) in methanol.

  • Carefully add concentrated sulfuric acid.

  • Reflux the mixture for 6 hours.

  • Work-up involves neutralization and extraction with an organic solvent, followed by purification.

Step 3: Synthesis of Methyl 6-bromo-3-chloro-4-nitropyridine-2-carboxylate (4)

  • Dissolve methyl 6-bromo-3-chloropyridine-2-carboxylate (3) in a mixture of nitric acid and sulfuric acid.

  • Heat the reaction to 70 °C for 4 hours.

  • Careful quenching of the reaction mixture on ice is followed by extraction and purification.

Step 4: Synthesis of Methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate (5)

  • Dissolve the nitro compound (4) in methanol.

  • Add Raney Nickel as a catalyst.

  • Hydrogenate the mixture at 45 °C for 8 hours under a hydrogen atmosphere.

  • Filter off the catalyst and concentrate the solution to obtain the amino derivative.

Step 5: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (7)

  • Combine methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate (5), 2-aminophenyl boronic acid (6), and potassium carbonate in a mixture of ethanol and toluene.

  • Add a palladium catalyst, such as Pd(II)Cl₂(dppf).

  • Heat the reaction mixture to 90 °C under an inert atmosphere until completion.

  • The product is isolated and purified by column chromatography.

Protocol 2: Synthesis of Phenyl Chloropicolinate Amide Derivatives (e.g., Compound 10)

This protocol details the coupling of the key intermediate with an acid chloride to form the corresponding amide.

  • Dissolve the key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate (7), in dichloromethane (DCM).

  • Add the desired acid chloride (e.g., phenylacetyl chloride) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is purified using column chromatography (e.g., EtOAc/Hexane).[2] For compound 10 (Methyl-6-(2-(2-phenylacetamido) phenyl)-4-amino-3-chloropyridine-2-carboxylate), a 95% yield was reported.[2]

Protocol 3: Antimycobacterial Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37 °C.

  • After the incubation period, add Alamar Blue solution to each well.

  • Continue incubation until the color of the positive control well changes from blue to pink.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.[2]

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected synthesized chloropicolinate amide derivatives.

Table 1: In Vitro Antitubercular Activity of Selected Chloropicolinate Amide Derivatives against M. tuberculosis H37Rv

Compound IDR GroupMIC (µM)[2]
10Phenylacetyl3.12
11(4-Fluorophenyl)acetyl6.25
12(4-Chlorophenyl)acetyl12.5
16(4-Nitrophenyl)acetyl3.12
19(4-Methoxyphenyl)acetyl3.12
22Cyclohexanecarbonyl3.12
Isoniazid-0.05
Rifampicin-0.25

Table 2: Cytotoxicity of Active Compounds

Compound IDCytotoxicity (% Inhibition at 25 µg/mL)[2]
1022.4
14Non-toxic
16Non-toxic
19Non-toxic
2214.9
28Non-toxic

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow node_1 3,6-Dichloropyridine- 2-carboxylic acid (1) node_2 6-Bromo-3-chloropyridine- 2-carboxylic acid (2) node_1->node_2 HBr, AcOH node_3 Methyl 6-bromo-3-chloro- pyridine-2-carboxylate (3) node_2->node_3 MeOH, H₂SO₄ node_4 Methyl 6-bromo-3-chloro- 4-nitropyridine-2-carboxylate (4) node_3->node_4 HNO₃, H₂SO₄ node_5 Methyl 4-amino-6-bromo- 3-chloropyridine-2-carboxylate (5) node_4->node_5 Raney Ni, H₂ node_7 Key Intermediate: Methyl 4-amino-6-(2-aminophenyl) -3-chloropicolinate (7) node_5->node_7 Suzuki Coupling node_6 2-Aminophenyl boronic acid (6) node_6->node_7 node_9 Final Antitubercular Compounds node_7->node_9 Amidation / Urea Formation node_8 R-COCl / R-NCO / R-NCS node_8->node_9

Caption: Synthetic pathway to novel antitubercular agents.

Structure-Activity Relationship (SAR) Logic

SAR_Logic precursor 6-Chloropyridine-2-carboxamide Scaffold intermediate Key Intermediate (7) (Amino-substituted picolinate) precursor->intermediate Multi-step Synthesis derivatization Derivatization at Amino Group intermediate->derivatization amides Amides derivatization->amides ureas Ureas/Thioureas derivatization->ureas activity Antitubercular Activity (MIC) amides->activity ureas->activity

Caption: SAR logic for antitubercular agent development.

References

Application Notes and Protocols for the Preparation of Novel Kinase Inhibitors Using 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel kinase inhibitors derived from 6-chloropyridine-2-carboxamide. This versatile building block serves as a key starting material for the development of potent and selective inhibitors targeting various kinases implicated in oncology and inflammatory diseases. The protocols outlined below focus on the synthesis of c-Jun N-terminal kinase (JNK) inhibitors, a critical target in multiple cellular stress pathways.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted therapy, offering significant advancements in the treatment of cancer and other diseases. The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. The strategic placement of a chlorine atom at the 6-position of the pyridine ring provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

This document details the synthetic routes to novel kinase inhibitors starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate the design and synthesis of next-generation kinase inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyridine-2-carboxamide derivatives against target kinases.

Table 1: In Vitro Inhibitory Activity of Pyridine-2-carboxamide Derivatives against JNK Kinases

Compound IDTarget KinaseIC50 (nM)Reference
JNK-Inhibitor-1 JNK150Fictional, representative data
JNK275Fictional, representative data
JNK330Fictional, representative data
JNK-Inhibitor-2 JNK125Fictional, representative data
JNK240Fictional, representative data
JNK315Fictional, representative data

Table 2: Kinase Selectivity Profile of a Representative Pyridine-2-carboxamide Inhibitor (Compound 19) [1][2]

KinaseSelectivity (fold vs. HPK1)
GCK-like kinase>637
LCK>1022

Experimental Protocols

The following protocols describe the synthesis of a novel JNK inhibitor from this compound via a Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of N-(4-tert-butylphenyl)-6-(1H-pyrazol-5-ylamino)picolinamide (A Representative JNK Inhibitor)

This protocol details a two-step synthesis starting with the amidation of 6-chloropicolinic acid followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 6-chloro-N-(4-tert-butylphenyl)picolinamide

  • Materials:

    • 6-Chloropicolinic acid (1.0 equiv)

    • 4-tert-Butylaniline (1.05 equiv)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 6-chloropicolinic acid (1.0 equiv) in anhydrous DMF, add 4-tert-butylaniline (1.05 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford 6-chloro-N-(4-tert-butylphenyl)picolinamide.

Step 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-tert-butylphenyl)-6-(1H-pyrazol-5-ylamino)picolinamide

  • Materials:

    • 6-chloro-N-(4-tert-butylphenyl)picolinamide (1.0 equiv)

    • 3-Amino-1H-pyrazole (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Argon or Nitrogen gas supply

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk tube, add 6-chloro-N-(4-tert-butylphenyl)picolinamide (1.0 equiv), 3-amino-1H-pyrazole (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

    • Evacuate and backfill the tube with argon or nitrogen gas (repeat this cycle three times).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Visualizations

Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress signals, such as inflammatory cytokines and environmental insults.[1][2][3] Aberrant JNK signaling is implicated in various diseases, making it an attractive therapeutic target.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) Receptor Cell Surface Receptors Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor 6-Chloropyridine- 2-carboxamide Derivative Inhibitor->JNK Inhibition

Caption: Simplified JNK Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start 6-Chloropyridine- 2-carboxamide Coupling Buchwald-Hartwig Amination Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Characterization Structural Characterization (NMR, MS) Purification1->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Coupling Iterative Synthesis

Caption: General Experimental Workflow for Inhibitor Synthesis.

References

Application Notes and Protocols: Catalytic Methods for the Functionalization of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic functionalization of 6-chloropyridine-2-carboxamide, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail common and effective cross-coupling and amination reactions, offering researchers a practical guide to the synthesis of novel pyridine derivatives.

Introduction

This compound is a versatile substrate for various catalytic transformations. The presence of the chloro-substituent allows for a range of cross-coupling reactions, while the carboxamide group can influence the reactivity and regioselectivity of these transformations. This document outlines protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction, providing a foundation for the synthesis of diverse libraries of functionalized pyridine derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, the choice of a highly active catalyst system is crucial for achieving good yields.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst, such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand, for example, a bulky and electron-rich ligand like SPhos or XPhos (2-10 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O10085-95[1][2]
Pd(OAc)₂ / XPhosCs₂CO₃Toluene11080-92[1]
PdCl₂(dppf)K₂CO₃DME / H₂O9075-88[1]

Note: Yields are representative and can vary depending on the specific arylboronic acid used.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants: This compound, Arylboronic Acid, Base B Purge with Inert Gas A->B C Add Catalyst: Pd Source & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This method is particularly useful for coupling aryl halides with a wide variety of amines. The reaction of this compound with primary or secondary amines can provide access to a diverse range of substituted 6-aminopyridine-2-carboxamides.

Experimental Protocol:
  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv.) to a dry reaction tube.

  • Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and a suitable ligand (e.g., RuPhos or BrettPhos, 1.5-4.5 mol%).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary:
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhosNaOtBuToluene10088-98[3]
BrettPhos PalladacycleLiHMDS1,4-Dioxane9085-95[4]
Pd(OAc)₂ / DavePhosK₃PO₄t-BuOH11078-90[3]

Note: Yields are representative and can vary depending on the specific amine used.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants: This compound, Amine, Base B Add Precatalyst & Ligand A->B C Add Dry, Degassed Solvent B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Buchwald-Hartwig Amination Workflow

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl alkynes.

Experimental Protocol:
  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt like CuI (1-3 mol%).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen).

  • Add a degassed solvent, typically a polar aprotic solvent like DMF or DMSO, followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF6080-95[5][6]
Pd(OAc)₂ / PPh₃ / CuIDIPEAAcetonitrile8075-90[7]
PdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane9070-85[5]

Note: Yields are representative and can vary depending on the specific alkyne used.

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Catalysts: Substrate, Alkyne, Pd Catalyst, CuI B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent & Base B->C D Stir at RT or Heat (50-80 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Sonogashira Coupling Workflow

Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This reaction is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol:
  • Charge a reaction vessel with this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source such as Pd(OAc)₂ or PdCl₂ (1-5 mol%), and optionally a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%).

  • Add a base, which can be an inorganic base like K₂CO₃ or NaOAc, or an organic base such as Et₃N (2.0-3.0 equiv.).

  • Add a high-boiling polar aprotic solvent, for instance, DMF, NMP, or DMA.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to ambient temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF12070-85[8][9]
PdCl₂K₂CO₃NMP14065-80[8]
Herrmann's CatalystNaOAcDMA13075-90[9]

Note: Yields are representative and can vary depending on the specific alkene used.

Experimental Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Catalyst: Substrate, Alkene, Pd Source, (Ligand) B Add Base & Solvent A->B C Degas & Place under Inert Atmosphere B->C D Heat Reaction (100-140 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Filter & Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Heck Reaction Workflow

C-H Functionalization

Direct C-H functionalization is an increasingly important area of research, offering a more atom-economical approach to the synthesis of complex molecules. For electron-deficient pyridines, C-H functionalization can be challenging but is achievable under specific catalytic conditions. The regioselectivity is often directed by the electronic properties of the ring and any directing groups present. While specific protocols for this compound are less common, related transformations on pyridine N-oxides suggest potential avenues for exploration.[10]

Further research and development in this area are likely to provide more direct and efficient methods for the functionalization of the pyridine core, complementing the established cross-coupling methodologies.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloropyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-chloropyridine-2-carboxamide and its derivatives. The content is designed to guide researchers and process chemists in transitioning from laboratory-scale synthesis to pilot or industrial-scale production. The protocols emphasize safety, efficiency, and product quality, drawing from established principles of process chemistry and available literature on related transformations.

Overview of Synthetic Strategy

The recommended scalable synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 6-chloropicolinic acid, from an available starting material. The second step is the amidation of this intermediate to yield the final product. This approach is favored for its robustness and the availability of starting materials.

Signaling Pathway of the Synthetic Process

G cluster_0 Step 1: Synthesis of 6-Chloropicolinic Acid cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Starting_Material 2,6-Dichloropyridine Oxidation Oxidation Starting_Material->Oxidation e.g., KMnO4, H2O2 Intermediate 6-Chloropicolinic Acid Oxidation->Intermediate Activation Acid Activation (e.g., Thionyl Chloride) Intermediate->Activation Amidation_Reagent Ammonia Source (e.g., NH4OH, NH3 gas) Amidation Amidation Reaction Amidation_Reagent->Amidation Activation->Amidation Final_Product This compound Amidation->Final_Product Crude_Product Crude Product Crystallization Crystallization Crude_Product->Crystallization Purified_Product Purified 6-Chloropyridine- 2-carboxamide Crystallization->Purified_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 6-Chloropicolinic Acid

This protocol describes a representative method for the oxidation of 2,6-dichloropyridine to 6-chloropicolinic acid. Alternative starting materials and oxidation methods may be employed based on availability and process safety assessments.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, temperature probe, and reflux condenser.

  • Addition funnel.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • pH meter.

  • 2,6-Dichloropyridine.

  • Potassium permanganate (KMnO₄).

  • Sodium bisulfite (NaHSO₃).

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (NaOH).

  • Deionized water.

Protocol:

  • Reaction Setup: Charge the jacketed reactor with a solution of 2,6-dichloropyridine in an appropriate solvent (e.g., water or a mixed aqueous/organic solvent system).

  • Reagent Addition: Slowly add a solution of potassium permanganate in water to the reactor via the addition funnel over a period of 2-4 hours. Maintain the reaction temperature between 70-80°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the slow addition of a sodium bisulfite solution until the purple color disappears and a precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide.

    • Adjust the pH of the filtrate to ~2 with concentrated hydrochloric acid to precipitate the 6-chloropicolinic acid.

  • Isolation:

    • Cool the mixture to 0-5°C to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under vacuum at 50-60°C.

Step 2: Scale-Up Amidation of 6-Chloropicolinic Acid

This protocol details the conversion of 6-chloropicolinic acid to this compound. The use of thionyl chloride for acid activation is a common industrial practice, but other activating agents can be considered.[1][2]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and a scrubbing system for acidic gases.

  • Addition funnel.

  • Receiving vessel for the final product slurry.

  • Filtration and drying equipment.

  • 6-Chloropicolinic acid.

  • Thionyl chloride (SOCl₂).

  • An appropriate inert solvent (e.g., toluene, dichloromethane).

  • Aqueous ammonia (NH₄OH) or anhydrous ammonia gas.

Protocol:

  • Acid Chloride Formation:

    • Charge the reactor with 6-chloropicolinic acid and the inert solvent.

    • Slowly add thionyl chloride via the addition funnel at a controlled temperature (typically 20-30°C). The reaction is exothermic and generates HCl and SO₂ gases, which must be scrubbed.

    • Heat the mixture to reflux (e.g., 70-80°C for toluene) and maintain for 2-4 hours, or until the reaction is complete as determined by in-process controls.

  • Amidation:

    • Cool the reaction mixture containing the acid chloride to 0-10°C.

    • Slowly add aqueous ammonia, maintaining the temperature below 20°C. Alternatively, bubble anhydrous ammonia gas through the solution. This step is highly exothermic.

    • Stir the mixture for 1-2 hours at room temperature after the addition is complete.

  • Isolation and Purification:

    • The product will precipitate from the reaction mixture.

    • Isolate the crude product by filtration.

    • Wash the filter cake with water and then with a small amount of cold solvent to remove impurities.

    • Dry the crude product.

Step 3: Purification by Crystallization

Purification of the final product is crucial to meet the quality standards for pharmaceutical applications. Crystallization is a common and effective method for this purpose.

Materials and Equipment:

  • Crystallization vessel with heating/cooling capabilities and an agitator.

  • Filtration and drying equipment.

  • Crude this compound.

  • An appropriate solvent system (e.g., ethanol/water, isopropanol).

Protocol:

  • Dissolution: Dissolve the crude this compound in the chosen solvent system at an elevated temperature.

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling profile should be controlled to obtain the desired crystal size and morphology.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

The following tables provide representative data for the scale-up synthesis. Actual values may vary depending on the specific equipment and reaction conditions.

Table 1: Key Parameters for the Synthesis of 6-Chloropicolinic Acid

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Starting Material
2,6-Dichloropyridine100 g (0.67 mol)10 kg (67.5 mol)
Potassium Permanganate~210 g (1.33 mol)~21 kg (133 mol)
Solvent
Water1 L100 L
Reaction Conditions
Temperature75°C70-80°C
Reaction Time4-6 hours6-8 hours
Work-up
Quenching Agent (NaHSO₃)As requiredAs required
pH for Precipitation~2~2
Yield and Purity
Typical Yield70-80%65-75%
Purity (by HPLC)>98%>98%

Table 2: Key Parameters for the Amidation of 6-Chloropicolinic Acid

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Starting Material
6-Chloropicolinic Acid100 g (0.63 mol)10 kg (63.5 mol)
Thionyl Chloride~90 g (0.76 mol)~9 kg (75.6 mol)
Solvent
Toluene500 mL50 L
Reaction Conditions
Acid Chloride Formation Temp.70°C70-80°C
Amidation Temp.0-10°C0-15°C
Ammonia Source
28% Aqueous Ammonia~150 mL~15 L
Yield and Purity
Crude Yield>90%>88%
Crude Purity (by HPLC)>95%>95%

Table 3: Purification by Crystallization

ParameterPilot Scale (10 kg crude)
Solvent System
Ethanol/WaterRatio determined by solubility studies
Conditions
Dissolution Temperature~70°C
Final Crystallization Temp.0-5°C
Yield and Purity
Recovery Yield>90%
Final Purity (by HPLC)>99.5%

Process Workflow and Logic

The following diagram illustrates the logical workflow for the scale-up synthesis, highlighting key decision points and quality control checks.

G cluster_prep Preparation and Staging cluster_synthesis Synthesis cluster_purification Purification and Finishing Raw_Material_QC Raw Material QC (2,6-Dichloropyridine, KMnO4) Oxidation Oxidation of 2,6-Dichloropyridine Raw_Material_QC->Oxidation Equipment_Prep Equipment Preparation and Cleaning Equipment_Prep->Oxidation IPC1 In-Process Control 1 (Reaction Completion) Oxidation->IPC1 IPC1->Oxidation Fail - Continue Reaction Workup1 Work-up and Isolation of 6-Chloropicolinic Acid IPC1->Workup1 Pass Intermediate_QC Intermediate QC (Purity, Identity) Workup1->Intermediate_QC Intermediate_QC->Workup1 Fail - Reprocess Amidation Amidation Reaction Intermediate_QC->Amidation Pass IPC2 In-Process Control 2 (Reaction Completion) Amidation->IPC2 IPC2->Amidation Fail - Continue Reaction Workup2 Crude Product Isolation and Drying IPC2->Workup2 Pass Crude_QC Crude Product QC (Purity) Workup2->Crude_QC Crude_QC->Workup2 Fail - Reprocess Crystallization Crystallization Crude_QC->Crystallization Pass Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product_QC Final Product QC (Purity, Impurities, etc.) Filtration_Drying->Final_Product_QC Final_Product_QC->Crystallization Fail - Recrystallize Packaging Packaging and Labeling Final_Product_QC->Packaging Pass

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water. Potassium permanganate is a strong oxidizing agent. Handle all hazardous materials in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the oxidation and amidation steps are exothermic and require careful temperature control to prevent runaway reactions.[1] Ensure that the cooling capacity of the reactor is sufficient for the scale of the reaction.

  • Gas Evolution: The formation of the acid chloride from thionyl chloride generates HCl and SO₂ gases. The amidation with ammonia can release ammonia gas. A robust gas scrubbing system is essential to neutralize these toxic and corrosive gases.

  • Process Safety Management: A thorough process hazard analysis (PHA) should be conducted before implementing this synthesis on a large scale to identify and mitigate potential risks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the successful coupling of 6-Chloropyridine-2-carboxamide, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The coupling of this compound presents several challenges. The carbon-chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.[3][4] The presence of the carboxamide group can also influence the electronic properties of the ring and may chelate the metal center.

Q2: My reaction shows low or no conversion. What are the first things I should check?

A2: For low or no conversion, begin by verifying the integrity of your reaction setup and reagents:

  • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the active Pd(0) catalyst.[1][2]

  • Reagent Quality: Check the purity and stability of your reagents, especially the boronic acid (for Suzuki coupling), which can degrade over time through protodeboronation.[3] Ensure solvents are anhydrous and properly degassed.[2]

  • Catalyst Activity: The palladium precursor or ligand may be old or inactive. Using a fresh batch or a more robust pre-catalyst can be beneficial.[1]

Q3: What are the most common side reactions and how can they be minimized?

A3: The most prevalent side reactions are:

  • Protodeboronation (Suzuki Coupling): This is the loss of the boronic acid group, replaced by a hydrogen atom. It can be exacerbated by high temperatures and excessive base.[1][3] Using the more stable pinacol ester or trifluoroborate salt derivatives of the boronic acid can mitigate this issue.[3]

  • Homocoupling (Suzuki Coupling): The self-coupling of the boronic acid partner is a common byproduct. This can be reduced by ensuring the reaction is thoroughly degassed and by using a slight excess of the this compound starting material.[3][4]

  • Hydrodehalogenation (Buchwald-Hartwig Amination): This is the replacement of the chlorine atom with hydrogen. It often competes with the desired amination. This can be suppressed by using a slight excess of the amine coupling partner (1.2-1.5 equivalents) and ensuring strictly anhydrous conditions.[2]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent system is crucial for success. For less reactive aryl chlorides, stronger, non-nucleophilic bases are often required. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate.[1][4] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] Solvents like toluene, 1,4-dioxane, and THF are commonly used.[2] For Suzuki reactions, a small, controlled amount of water can sometimes be beneficial, especially when using K₃PO₄.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses specific issues encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with organoboron reagents.

Q: My Suzuki coupling yield is consistently low. What specific parameters should I optimize? A: Low yields with chloropyridines are common and require careful optimization. The most critical parameter is the catalyst and ligand system. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the C-Cl bond.[1][5]

Key Optimization Steps:

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands. These stabilize the palladium center and accelerate the rate-limiting oxidative addition step. Buchwald ligands such as SPhos and XPhos are excellent starting points.[1][4]

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[2]

  • Temperature: Aryl chlorides require higher reaction temperatures, typically in the 80-110 °C range, to proceed at a reasonable rate.[1][4]

  • Base Selection: Screen stronger bases. K₃PO₄ is often a reliable choice for these couplings.[4]

Data Presentation: Recommended Starting Conditions for Suzuki Coupling
ParameterCondition 1: General PurposeCondition 2: High ActivityCondition 3: RobustNotesSource(s)
Pd Precursor Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)PdCl₂(dppf) (2-5 mol%)Pd(OAc)₂ is common but can be inconsistent. Pre-catalysts are often more reliable.[1]
Ligand PPh₃ (4-10 mol%)SPhos or XPhos (2-4 mol%)(dppf)PPh₃ is often ineffective for chlorides. SPhos/XPhos are highly recommended for C-Cl activation.[1][5]
Base K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.)Cs₂CO₃ (2 eq.)Stronger bases are generally required for aryl chlorides.[1][3][4]
Solvent Toluene / H₂O (10:1)1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)The amount of water can be critical and may require optimization.[1][6]
Temperature 100-110 °C80-100 °C90-110 °CHigher temperatures are necessary to overcome the activation barrier of the C-Cl bond.[1][4]

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide focuses on resolving issues during the palladium-catalyzed C-N bond formation between this compound and an amine.

Q: My Buchwald-Hartwig amination is not working. What are the most common causes? A: The primary obstacle is the high activation energy of the C-Cl oxidative addition.[2] Success is highly dependent on a potent catalyst system and carefully controlled conditions.

Key Optimization Steps:

  • Catalyst and Ligand: Use a highly active system. Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient than generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃.[2] Pair the catalyst with a sterically hindered, electron-rich biarylphosphine ligand like RuPhos, BrettPhos, or XPhos.[2]

  • Base: Sodium tert-butoxide (NaOtBu) is the most effective base for these reactions.[2] If your substrate is sensitive to this strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely demand a more active catalyst and higher temperatures.[2]

  • Temperature: Elevated temperatures (80-110 °C) are almost always necessary.[2]

  • Inert Conditions: C-N coupling catalysts are extremely sensitive to oxygen. Ensure all reagents are scrupulously dried and solvents are thoroughly degassed.[2]

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition 1: General PurposeCondition 2: High ActivityCondition 3: Mild BaseNotesSource(s)
Pd Precursor Pd₂(dba)₃ (2-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ (2-5 mol%)Pre-catalysts like XPhos Pd G3 are highly recommended for efficiency and reliability.[2][7]
Ligand XPhos (4-10 mol%)(Part of pre-catalyst)RuPhos (4-10 mol%)Bulky, electron-donating biarylphosphine ligands are essential for C-Cl bond activation.[2][7]
Base NaOtBu (1.5-2.2 eq.)NaOtBu (1.5-2.2 eq.)K₃PO₄ or Cs₂CO₃ (2 eq.)NaOtBu is the standard. Weaker bases require a more active catalyst system.[2][7]
Solvent Toluene1,4-DioxaneToluene or DioxaneSolvents must be anhydrous and degassed.[2][8]
Temperature 100-110 °C90-110 °C110 °CHigher temperatures are generally required, especially with weaker bases.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[1][8]

  • Purge with Inert Gas: Seal the vessel and evacuate and backfill with Argon three times to ensure an oxygen-free environment.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of Argon, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[8]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 4-24 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive pressure of Argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5-2.2 eq.) to a flame-dried Schlenk flask.[2]

  • Add Reagents: Add this compound (1.0 eq.) and the amine coupling partner (1.2-1.5 eq.).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Seal the vessel and heat in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification prep_solids 1. Add Solids to Flask (Aryl Halide, Boronic Acid/Amine, Base) prep_purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) prep_solids->prep_purge prep_catalyst 3. Add Catalyst & Ligand prep_purge->prep_catalyst prep_solvent 4. Add Degassed Solvent prep_catalyst->prep_solvent react_heat 5. Heat Reaction (80-110 °C) prep_solvent->react_heat react_monitor 6. Monitor Progress (TLC / LC-MS) react_heat->react_monitor workup_aq 7. Aqueous Work-up (Dilute, Extract, Dry) react_monitor->workup_aq workup_purify 8. Purify Crude Product (Column Chromatography) workup_aq->workup_purify workup_char 9. Characterize Product (NMR, MS) workup_purify->workup_char

Caption: General experimental workflow for palladium-catalyzed cross-coupling.[1]

suzuki_troubleshooting start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion unreacted Cause: Inactive Reaction check_conversion->unreacted No consumed Cause: Side Reactions check_conversion->consumed Yes check_catalyst 1. Check Catalyst/Ligand - Use fresh Pd source - Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos) unreacted->check_catalyst check_conditions 2. Check Conditions - Increase temperature (80-110°C) - Ensure inert atmosphere - Screen stronger base (K₃PO₄) unreacted->check_conditions check_proto Protodeboronation? (Loss of Boron group) consumed->check_proto fix_proto Solution: - Use boronic ester (pinacol) - Use fresh boronic acid - Lower temperature slightly check_proto->fix_proto Yes check_homo Homocoupling? (Boronic acid dimer) check_proto->check_homo No fix_homo Solution: - Ensure thorough degassing - Use slight excess of aryl chloride check_homo->fix_homo Yes

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.[4]

buchwald_troubleshooting start Low Yield or No Reaction check_catalyst Is the Catalyst System Potent Enough? start->check_catalyst improve_catalyst Upgrade Catalyst System: - Use a pre-catalyst (e.g., G3/G4) - Use bulky ligand (RuPhos, BrettPhos) - Increase catalyst loading (to 5%) check_catalyst->improve_catalyst No check_base Is the Base Correct? check_catalyst->check_base Yes fix_base Use Strong Base: - NaOtBu is standard - If base-sensitive, use K₃PO₄ but increase temperature/catalyst activity check_base->fix_base No check_side_reactions Side Reaction Check: Hydrodehalogenation (-Cl to -H)? check_base->check_side_reactions Yes fix_side_reactions Minimize Reduction: - Use slight excess of amine (1.2-1.5 eq) - Ensure strictly anhydrous conditions check_side_reactions->fix_side_reactions Yes

Caption: Troubleshooting decision tree for low yield in Buchwald-Hartwig amination.[2]

References

Technical Support Center: 6-Chloropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Chloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 6-chloropicolinic acid and 6-chloropyridine-2-carbonitrile. The choice of starting material will dictate the synthetic route and potential byproducts.

Q2: What is a common method for converting 6-chloropicolinic acid to this compound?

A2: A frequent method involves the activation of the carboxylic acid group of 6-chloropicolinic acid, followed by amidation. A common activating agent is thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride. This intermediate then readily reacts with ammonia or an ammonia source to form the desired carboxamide.

Q3: What are the potential side reactions when using thionyl chloride for carboxylic acid activation?

A3: When using thionyl chloride with pyridine-containing carboxylic acids, a potential side reaction is the chlorination of the pyridine ring. For instance, in the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid, the formation of 4-chloro-N-alkyl-N-phenylpicolinamides has been observed as a byproduct.[1][2]

Q4: Can byproducts form from impurities in reagents?

A4: Yes, impurities in reagents can lead to byproduct formation. For example, if triethylamine is used as a base, it can contain traces of diethylamine. This diethylamine can react with the activated starting material to form the corresponding N,N-diethylcarboxamide byproduct.[3]

Q5: Is hydrolysis a concern during the synthesis?

A5: Hydrolysis of the starting material (e.g., the acyl chloride intermediate) or the final product can occur in the presence of water.[4][5] This would lead to the formation of 6-chloropicolinic acid. It is crucial to use anhydrous conditions, especially when working with highly reactive intermediates like acyl chlorides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the activating agent is fresh and added in the correct stoichiometric amount.- Increase reaction time or temperature, monitoring for byproduct formation.- Use a more efficient coupling agent.
Hydrolysis of the activated intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup and purification.- Optimize the extraction and purification procedures.- Ensure the pH is appropriate during aqueous workup to minimize product solubility in the aqueous phase.
Presence of an unexpected chlorinated byproduct Chlorination of the pyridine ring by the activating agent (e.g., thionyl chloride).[1][2]- Use a milder activating agent such as oxalyl chloride or a carbodiimide-based coupling reagent (e.g., EDC with HOBt).- Carefully control the reaction temperature, as higher temperatures can promote side reactions.
Formation of N,N-diethyl-6-chloropyridine-2-carboxamide Contamination of triethylamine with diethylamine.[3]- Use a freshly opened bottle of high-purity triethylamine.- Consider using an alternative, non-amine base such as proton sponge or an inorganic base if compatible with the reaction conditions.
Presence of 6-chloropicolinic acid in the final product Incomplete conversion of the starting material.- Increase the amount of the aminating agent.- Extend the reaction time.
Hydrolysis of the product during workup.[4][5]- Minimize the contact time with aqueous solutions, especially under acidic or basic conditions.- Use neutral conditions for the workup where possible.
Formation of a high molecular weight byproduct Potential dimerization of the product or starting materials.- Optimize the concentration of the reactants; high concentrations can sometimes favor intermolecular reactions.- Ensure efficient stirring to avoid localized high concentrations.

Experimental Protocols

Synthesis of this compound from 6-Chloropicolinic Acid

This protocol is a representative example and may require optimization.

Materials:

  • 6-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend 6-chloropicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude 6-chloropicolinoyl chloride in anhydrous DCM and cool the solution in an ice bath.

    • Slowly add a concentrated solution of aqueous ammonia (excess, e.g., 5-10 equivalents) dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 6-Chloropicolinic_Acid 6-Chloropicolinic Acid Acyl_Chloride 6-Chloropicolinoyl Chloride 6-Chloropicolinic_Acid->Acyl_Chloride SOCl₂ / DCM Product This compound Acyl_Chloride->Product NH₄OH / DCM Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? - Check reagents - Increase time/temp Check_Yield->Incomplete_Reaction Yes Hydrolysis Hydrolysis? - Use anhydrous conditions Check_Yield->Hydrolysis Yes Workup_Loss Workup Loss? - Optimize purification Check_Yield->Workup_Loss Yes Chlorinated_Byproduct Chlorinated Byproduct? - Use milder reagent - Control temperature Check_Purity->Chlorinated_Byproduct Yes Amine_Byproduct Amine Byproduct? - Use pure base Check_Purity->Amine_Byproduct Yes Acid_Impurity Acid Impurity? - Check conversion - Optimize workup Check_Purity->Acid_Impurity Yes End Successful Synthesis Check_Purity->End No Incomplete_Reaction->Check_Purity Hydrolysis->Check_Purity Workup_Loss->Check_Purity Chlorinated_Byproduct->End Amine_Byproduct->End Acid_Impurity->End Byproduct_Formation cluster_reactants Reactants & Conditions cluster_products Products & Byproducts 6_CPA 6-Chloropicolinic Acid Target 6-Chloropyridine- 2-carboxamide 6_CPA->Target SOCl2 Thionyl Chloride SOCl2->Target Byproduct1 Di-/Trichloropyridine Carboxamide SOCl2->Byproduct1 Excess/High Temp Ammonia Ammonia Ammonia->Target Base Base (e.g., Et₃N) Byproduct2 N,N-diethyl Byproduct Base->Byproduct2 Impurity Water Water (impurity) Byproduct3 6-Chloropicolinic Acid (from hydrolysis) Water->Byproduct3 Hydrolysis

References

Technical Support Center: Purification of 6-Chloropyridine-2-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloropyridine-2-carboxamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound and related solid organic compounds are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid compound, while column chromatography is used to separate the target compound from a mixture of substances.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridine derivatives, common solvent systems include ethanol-water mixtures, ethyl acetate-hexane, and toluene-petroleum ether. A good starting point is to test the solubility of a small amount of your crude product in various solvents to find the optimal one.

Q3: What are the potential sources of impurities in a synthesis of this compound?

A3: Impurities can originate from several sources, including unreacted starting materials (e.g., 6-chloropyridine-2-carboxylic acid), byproducts from side reactions, or degradation of the product. If the synthesis involves the amidation of a carboxylic acid, reagents used for this coupling can also be a source of contamination.

Q4: My purified this compound is discolored. What could be the cause?

A4: Discoloration often indicates the presence of minor, highly colored impurities. These can sometimes be removed by an additional recrystallization step or by treating a solution of the compound with activated carbon before filtration and crystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The compound may be too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Add a seed crystal to induce crystallization.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution. Try cooling the solution in an ice bath to further decrease solubility. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Low recovery of the purified product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled before filtering the crystals. Use a minimal amount of cold solvent to wash the crystals. Preheat the filtration apparatus to prevent premature crystallization.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities Inappropriate mobile phase polarity.Optimize the solvent system. For pyridine derivatives on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is common. A gradient elution may be necessary.
Peak tailing of the product on the chromatogram Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to suppress this interaction. Consider using a different stationary phase, like alumina or a polymer-based column.
The compound does not elute from the column The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent like methanol may be required.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove residual solvent.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities cool Cool to Crystallize dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Pure Product wash->dry

Caption: A typical workflow for the purification of this compound via recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Purification Attempt check_purity Assess Purity (TLC, NMR, etc.) start->check_purity pure Pure Product Obtained check_purity->pure Purity Meets Specification impure Impurities Present check_purity->impure Purity Unsatisfactory recrystallize Re-recrystallize (Different Solvent?) impure->recrystallize column Perform Column Chromatography impure->column reassess Reassess Synthesis (Side Reactions?) impure->reassess recrystallize->start Retry Purification column->start Retry Purification

Caption: A logical decision tree for troubleshooting the purification of this compound.

Technical Support Center: Troubleshooting Low Yields in Pyridine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine carboxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyridine ring synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyridine synthesis can often be attributed to suboptimal reaction conditions, incomplete oxidation of intermediates, or the formation of side products. The ideal troubleshooting approach depends on the specific synthetic method employed.

Troubleshooting Strategies for Common Pyridine Syntheses:

  • Hantzsch Pyridine Synthesis: A frequent issue is the incomplete oxidation of the initially formed 1,4-dihydropyridine intermediate.[1] Ensure your oxidizing agent is effective and used in the correct stoichiometric amount. Additionally, classical methods often involve harsh conditions and long reaction times, which can be improved by using alternative catalysts.[1]

  • Bohlmann-Rahtz Pyridine Synthesis: This method can be sensitive to reaction temperature and the choice of catalyst. The cyclodehydration step often requires high temperatures, which can be lowered by using an acid catalyst.[2][3]

  • Kröhnke Pyridine Synthesis: The purity of the starting materials, particularly the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound, is critical.[4] Suboptimal temperature and reaction time can also lead to low yields or the formation of byproducts.[4]

For a detailed comparison of catalysts for the Hantzsch synthesis, refer to Table 1.

Data Presentation

Table 1: Comparison of Catalysts in the Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596

Data sourced from a comparative study on catalysts for the Hantzsch synthesis.[5]

Q2: I am struggling with the amide bond formation between my pyridine carboxylic acid and amine. What are the key factors to consider for optimizing the yield?

Low yields in the amide coupling step are a common hurdle. Key factors to investigate include the choice of coupling reagent, solvent, base, and reaction temperature. The electronic properties and steric hindrance of both the pyridine carboxylic acid and the amine also play a significant role. For instance, electron-deficient anilines can be poor nucleophiles, leading to difficult couplings.

Key Optimization Parameters for Amide Coupling:

  • Coupling Reagent: The choice of coupling reagent is crucial. Reagents like HATU, HBTU, and PyBOP are commonly used, but their effectiveness can vary depending on the substrates. See Table 2 for a comparison of common coupling reagents.

  • Solvent: Anhydrous solvents such as DMF, DCM, or THF are typically recommended to prevent hydrolysis of activated intermediates.[6]

  • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is often required to neutralize acids formed during the reaction and to deprotonate the amine without competing in the reaction.

  • Temperature: While many coupling reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates. However, elevated temperatures can also lead to side reactions and racemization.

Data Presentation

Table 2: Comparison of Coupling Reagent Efficiency in a Model Amide Synthesis

Coupling ReagentClassCrude Purity (%)Key Observations
HATUUronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.

This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein fragment, a common benchmark for evaluating coupling efficiency.

Q3: What are the common side reactions in pyridine carboxamide synthesis and how can they be minimized?

Side reactions can significantly reduce the yield of the desired product. Common side reactions include:

  • Hydrolysis: The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates or nitrile groups, if present. Using anhydrous solvents and reagents is crucial to minimize this.

  • Polymerization: Cyanopyridines, in particular, can be prone to polymerization under harsh conditions or in the presence of certain catalysts. Strict temperature control can help prevent this.

  • Racemization: In the synthesis of chiral pyridine carboxamides, racemization of stereocenters can occur, especially at elevated temperatures or with certain coupling reagents. Using additives like HOBt or OxymaPure can help suppress racemization.[6]

Experimental Protocols

Protocol 1: High-Yield Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is adapted from a procedure utilizing tannic acid as a green catalyst in water.[5]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Tannic acid (catalyst)

  • Water

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of tannic acid in 10 mL of water.

  • Stir the mixture at 80°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry to obtain the pure product.

Protocol 2: Optimized Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine

This protocol utilizes acid catalysis to improve reaction conditions.[3]

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate) (1.0 equiv)

  • Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)

  • Toluene/Acetic acid mixture (5:1)

Procedure:

  • Dissolve the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a 5:1 mixture of toluene and acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

A classic protocol for the synthesis of a triarylpyridine.[6]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approximately 120°C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Protocol 4: General Amide Coupling using HATU

A widely used protocol for efficient amide bond formation.

Materials:

  • Pyridine carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the pyridine carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyridine Carboxamide Synthesis check_synthesis_step Identify Problematic Step start->check_synthesis_step pyridine_synthesis Pyridine Ring Formation check_synthesis_step->pyridine_synthesis Ring Formation amide_coupling Amide Bond Formation check_synthesis_step->amide_coupling Amide Coupling pyridine_reagents Check Reagent Purity and Stoichiometry pyridine_synthesis->pyridine_reagents coupling_reagent Select Appropriate Coupling Reagent amide_coupling->coupling_reagent pyridine_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) pyridine_reagents->pyridine_conditions pyridine_oxidation Ensure Complete Oxidation (for Hantzsch) pyridine_conditions->pyridine_oxidation end Improved Yield pyridine_oxidation->end coupling_conditions Optimize Reaction Conditions (Solvent, Base, Temp) coupling_reagent->coupling_conditions coupling_side_reactions Minimize Side Reactions (Hydrolysis, Racemization) coupling_conditions->coupling_side_reactions coupling_side_reactions->end Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation PyCOOH Pyridine Carboxylic Acid ActivatedEster Activated Intermediate PyCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster PyCONHR Pyridine Carboxamide ActivatedEster->PyCONHR Amine Amine (R-NH2) Amine->PyCONHR +

References

preventing side reactions with 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound.

FAQ 1: My reaction is producing a significant amount of 6-Chloropyridine-2-carboxylic acid. What is causing this and how can I prevent it?

Answer:

The formation of 6-Chloropyridine-2-carboxylic acid is most likely due to the hydrolysis of the carboxamide functional group. This is a common side reaction that can occur under both acidic and basic conditions, particularly when water is present in the reaction mixture, and is often accelerated by heat.

Troubleshooting Guide: Hydrolysis of the Carboxamide Group

Potential Cause Troubleshooting Action Expected Outcome
Presence of water in reagents or solvents. Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).Minimizes the primary reactant for hydrolysis, significantly reducing the formation of the carboxylic acid byproduct.
Reaction pH is too acidic or basic. Maintain a neutral or near-neutral pH if your desired reaction allows. If acidic or basic conditions are required, consider running the reaction at a lower temperature to slow the rate of hydrolysis.Slower hydrolysis rate, leading to a higher yield of the desired product.
Prolonged reaction time at elevated temperatures. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at high temperatures.Reduces the time for the hydrolysis side reaction to occur, preserving the amide product.

Illustrative Data on pH Impact on Hydrolysis:

The following table provides an illustrative example of how pH can affect the yield of the desired product versus the hydrolyzed byproduct in a typical reaction involving an aromatic amide.

Reaction pH Desired Product Yield (%) 6-Chloropyridine-2-carboxylic acid Yield (%) Notes
< 4 (Acidic)Low (< 30%)High (> 60%)Acid-catalyzed hydrolysis is significant.
5 - 6Moderate (40-60%)Moderate (30-50%)Hydrolysis is still a competitive reaction.
7 - 8 (Neutral)High (> 85%)Low (< 10%)Optimal pH range to minimize hydrolysis.
> 9 (Basic)Moderate (50-70%)Moderate to High (20-40%)Base-catalyzed hydrolysis becomes prominent.
FAQ 2: I am observing a byproduct with a mass corresponding to the displacement of the chlorine atom. What is this side reaction and how can I avoid it?

Answer:

This side product likely results from a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring in this compound is electron-deficient, which activates the positions ortho and para to the ring nitrogen for nucleophilic attack. The chlorine atom at the 6-position is therefore susceptible to displacement by nucleophiles present in your reaction mixture (e.g., amines, hydroxide, alcohols).

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Potential Cause Troubleshooting Action Expected Outcome
Presence of strong nucleophiles. If possible, use a less nucleophilic base or reagent. Protect other nucleophilic functional groups in your reactants if they are not the intended reaction site.Reduces the rate of undesired nucleophilic attack on the pyridine ring.
High reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. High temperatures often accelerate SNAr reactions.Increased selectivity for the desired reaction over the SNAr side reaction.
Choice of solvent. Use a less polar solvent if compatible with your reaction. Polar aprotic solvents (like DMF or DMSO) can stabilize the charged intermediate of the SNAr reaction, accelerating it.Slower rate of the SNAr side reaction.

Illustrative Data on Nucleophile and Temperature Effects on SNAr:

This table illustrates how the choice of nucleophile and reaction temperature can influence the extent of the SNAr side reaction.

Nucleophile Reaction Temperature (°C) Desired Product Yield (%) SNAr Product Yield (%)
Primary Amine25> 95%< 5%
Primary Amine10070%30%
Hydroxide (from aqueous base)8060%40% (forms 6-hydroxypyridine-2-carboxamide)
Methoxide6075%25% (forms 6-methoxypyridine-2-carboxamide)
FAQ 3: I am seeing some high molecular weight impurities in my final product. Could this be from dimerization?

Answer:

While less common, the formation of dimeric or oligomeric byproducts is possible. This could occur through a self-condensation reaction, for example, where the amide nitrogen of one molecule of this compound acts as a nucleophile, attacking the 6-position of another molecule. This is more likely to occur under basic conditions where the amide proton can be removed, increasing the nucleophilicity of the amide nitrogen.

Troubleshooting Guide: Dimerization/Self-Condensation

Potential Cause Troubleshooting Action Expected Outcome
Use of a strong base. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA). Avoid strong, unhindered bases like sodium hydride or sodium amide if possible.Minimizes deprotonation of the carboxamide, reducing its nucleophilicity and the likelihood of self-reaction.
High concentration of starting material. Run the reaction at a lower concentration. High concentrations can favor bimolecular side reactions like dimerization.Reduces the frequency of intermolecular collisions, disfavoring the dimerization pathway.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the 6-Chloro Group with a Primary Amine

This protocol is designed to favor the SNAr reaction of a primary amine with this compound while minimizing side reactions.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the primary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Hydrolysis During a Reaction Requiring Basic Conditions

This protocol provides a general approach to running a reaction with this compound under basic conditions while minimizing hydrolysis of the amide.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Preparation: Use anhydrous solvents. If using a solid base (e.g., K₂CO₃), ensure it is dried before use.

  • Temperature Control: Perform the reaction at the lowest temperature at which the desired transformation occurs at a reasonable rate. If possible, conduct the reaction at room temperature or below.

  • Reaction Monitoring: Closely monitor the reaction progress. As soon as the starting material is consumed, proceed with the work-up to avoid prolonged exposure to basic conditions.

  • Aqueous Work-up: When quenching the reaction with water or an aqueous solution, perform this step at a low temperature (e.g., in an ice bath) to minimize hydrolysis during the work-up. Neutralize the reaction mixture promptly.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Side_Reaction This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H2O H2O->Hydrolysis Acid_or_Base Acid or Base (Catalyst) Acid_or_Base->Hydrolysis Heat Heat Heat->Hydrolysis 6-Chloropyridine-2-carboxylic_acid 6-Chloropyridine-2-carboxylic acid (Side Product) Hydrolysis->6-Chloropyridine-2-carboxylic_acid

Caption: Pathway of the hydrolysis side reaction of this compound.

SNAr_Side_Reaction This compound This compound SNAr_Reaction SNAr Reaction This compound->SNAr_Reaction Nucleophile Nucleophile (Nu-) Nucleophile->SNAr_Reaction Substituted_Pyridine 6-Nu-Pyridine-2-carboxamide (Side Product) SNAr_Reaction->Substituted_Pyridine

Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) side reaction.

Troubleshooting_Workflow Start Side Reaction Observed Identify_Side_Product Identify Side Product (e.g., by MS, NMR) Start->Identify_Side_Product Hydrolysis_Product Hydrolysis Product: 6-Chloropyridine-2-carboxylic acid Identify_Side_Product->Hydrolysis_Product Mass = 157.55 SNAr_Product SNAr Product: Displacement of Cl Identify_Side_Product->SNAr_Product Mass = M - Cl + Nu Dimer_Product Dimerization Product Identify_Side_Product->Dimer_Product High MW Action_Hydrolysis Use anhydrous conditions Control pH Reduce temperature/time Hydrolysis_Product->Action_Hydrolysis Action_SNAr Use less nucleophilic reagents Lower temperature Change solvent SNAr_Product->Action_SNAr Action_Dimer Use non-nucleophilic base Lower concentration Dimer_Product->Action_Dimer

Caption: A logical workflow for troubleshooting side reactions.

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 6-chloropyridines. The inherent stability of the C-Cl bond and potential for catalyst inhibition by the pyridine nitrogen often present challenges in achieving high yields and conversions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 6-chloropyridines resulting in low to no yield?

Low or no product formation is a common issue when working with 6-chloropyridines due to their lower reactivity compared to their bromo or iodo counterparts. The primary reason is the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

To troubleshoot, a systematic evaluation of each reaction component is essential:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a more active catalytic system is crucial.

  • Ineffective Base: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling). Its strength, solubility, and steric properties are important factors.

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.

Q2: I'm observing significant side products like protodeboronation or hydrodehalogenation. How can I minimize these?

These side reactions are common challenges in cross-coupling reactions.

  • Protodeboronation (in Suzuki coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can also enhance stability.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can become competitive if the desired catalytic cycle is slow. Using bulky, electron-rich ligands can accelerate the desired C-N or C-C bond formation over this side reaction. Ensuring strictly anhydrous conditions is also critical.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium. Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is crucial.

Q3: How do I choose the optimal catalyst and ligand for coupling with a 6-chloropyridine?

The C-Cl bond's strength necessitates a highly active catalyst system. The choice of ligand is the most critical parameter. For aryl chlorides, ligands that are both sterically bulky and highly electron-donating are required to enhance the reactivity of the palladium center towards oxidative addition.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider using Buchwald ligands such as SPhos, XPhos, and RuPhos. These are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • For Sonogashira coupling, a palladium catalyst with a copper(I) co-catalyst is typically used. For challenging chloroaromatics, ligands like XPhos or P(t-Bu)₃ can be effective.

  • For Heck reactions, which can be particularly challenging with chloropyridines, consider using robust catalyst systems, potentially with XPhos-type ligands.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst System • Switch from traditional catalysts (e.g., Pd(PPh₃)₄) to a more active system. • Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base • Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. • Ensure the base is fresh, anhydrous, and finely powdered for better solubility.
Insufficient Reaction Temperature • Increase the reaction temperature, typically in the range of 80-120 °C. • Consider using a higher-boiling solvent or microwave irradiation to access higher temperatures.
Oxygen Contamination • Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). • Maintain a positive pressure of an inert gas throughout the reaction.
Protodeboronation of Boronic Acid • Use fresh, high-purity boronic acid. • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. • Use anhydrous solvents and reagents.
Buchwald-Hartwig Amination: Low Conversion or Side Reactions
Potential Cause Troubleshooting Steps
Low Catalyst Activity • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) which are known to be effective for C-Cl bond activation. • Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
Inappropriate Base • Use a strong, non-coordinating base like NaOt-Bu or LiHMDS. • Ensure the base is of high purity and anhydrous.
Hydrodehalogenation Side Reaction • Use ligands that promote rapid reductive elimination, such as the Buchwald ligands. • Ensure strictly anhydrous conditions for all reagents and solvents. • A slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired reaction pathway.
Poor Solubility • Choose a solvent that effectively dissolves all reactants at the reaction temperature (e.g., toluene, dioxane, or THF). • Consider using a co-solvent if necessary.

Catalyst Performance Data

The following tables summarize typical performance data for various catalyst systems in cross-coupling reactions with chloropyridines. Note that yields are highly substrate-dependent and these tables should be used as a guide for catalyst selection and optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Pd Source / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for bromo-pyridines, may be lower for chloro-)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for chloro-pyrimidines)[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24Expected High (for amino-pyridines)
Pd-PEPPSI-IPrK₂CO₃t-AmylOH/H₂O10012-24Expected High (for amino-pyridines)

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

Pd Source / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene80-10012-2475-95[1]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH1001880-98[1]
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-10012-24High
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11012-24Moderate to High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the 6-chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the 6-chloropyridine (1.0 equiv.) and the amine (1.2 equiv.) to the tube under a positive flow of argon.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Inert Atmosphere Setup: In an oven-dried sealed tube, add the 6-chloropyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (5 mol%).

  • Reagent and Solvent Addition: Add an amine base as the solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 equiv.).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 4: General Procedure for Heck Reaction

  • Inert Atmosphere Setup: In a sealable reaction tube, combine the 6-chloropyridine (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv.).

  • Reagent and Solvent Addition: Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C), monitoring by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visual Guides

Troubleshooting_Workflow General Troubleshooting Workflow for Low-Yield Reactions start Low or No Yield Observed reagent_quality Verify Reagent Quality (Aryl Halide, Coupling Partner, Base, Catalyst) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok setup_correct Confirm Reaction Setup (Inert Atmosphere, Temperature) reagent_ok->setup_correct Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No setup_ok Setup Correct? setup_correct->setup_ok params_optimal Re-evaluate Parameters (Ligand, Base, Solvent) setup_ok->params_optimal Yes correct_setup Correct Setup Issues setup_ok->correct_setup No params_ok Parameters Optimal? params_optimal->params_ok optimize Systematically Optimize Conditions params_ok->optimize No end Improved Yield params_ok->end Yes replace_reagents->start correct_setup->start optimize->end Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting for Chlorides) pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L_n) transmetalation->pd2_biaryl boronate R-B(OR)3^- boronate->transmetalation base Base (e.g., K3PO4) base->boronate boronic_acid R-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product aryl_chloride Ar-Cl aryl_chloride->oxidative_addition

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. It focuses on identifying and managing exothermic events to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

A1: The main concerns are thermal runaway and pressure buildup. A thermal runaway is an uncontrolled increase in the reaction rate that leads to a rapid spike in temperature and pressure.[1] This can exceed the capacity of the reactor and cooling system, potentially causing vessel rupture, explosions, or the release of toxic materials.[1] Certain reactions, like the Chichibabin reaction, which uses sodium amide, or syntheses involving reagents like phosphorus oxychloride (POCl₃), are notoriously exothermic and require strict control.[1][2][3]

Q2: Which common pyridine synthesis reactions are known to be highly exothermic?

A2: Several well-known named reactions for pyridine synthesis have significant exothermic potential:

  • Chichibabin Reaction: This reaction directly aminates the pyridine ring using sodium amide (NaNH₂) or potassium amide (KNH₂).[2][3] The reaction is often run at high temperatures (100-130°C) in solvents like xylene or toluene, and the addition of the metal amide can generate substantial heat.[2]

  • Hantzsch Dihydropyridine Synthesis: The initial condensation steps of this multi-component reaction can be exothermic.[1][4] While the overall reaction may require heating to proceed to completion, the initial mixing of aldehydes, β-ketoesters, and a nitrogen source can cause an initial temperature spike if not controlled.[1]

  • Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with an ethynylketone.[5][6][7] While the final cyclodehydration step typically requires high heat, the initial Michael addition can be exothermic, and acid catalysis used to lower the overall reaction temperature can accelerate this initial heat release.[6][8]

Q3: My Chichibabin reaction temperature is rising uncontrollably after adding sodium amide. What should I do?

A3: This indicates the onset of a thermal runaway. Immediate action is critical.

  • Stop Reagent Addition: Immediately cease the addition of sodium amide.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making maximum contact with the flask and has sufficient capacity.[9] If using a chiller, ensure it is running at its maximum setting.

  • Increase Stirring: Increase the stirring rate to improve heat transfer to the cooling medium and prevent localized hot spots.[9]

  • Emergency Quenching (Advanced Users Only): If the temperature continues to rise rapidly, have a pre-planned and tested quenching agent ready. This is a high-risk procedure and should only be performed by experienced chemists with appropriate safety measures (e.g., blast shield).

For prevention, always add sodium amide slowly and portion-wise, ensuring the temperature returns to the set point between additions. Using a dilute suspension of the amide can also help moderate the reaction rate.[1]

Q4: I am observing significant pressure buildup in my sealed reactor during a Hantzsch synthesis. Is this normal?

A4: No, this is a significant safety hazard. While some reactions may evolve gas, a sealed system can fail catastrophically under unexpected pressure. The pressure could be from:

  • Solvent Vapor: If the exotherm raises the temperature above the solvent's boiling point.

  • Gas Evolution: The oxidation step to convert the dihydropyridine to the final pyridine product can release gases.[4]

  • Decomposition: Uncontrolled side reactions or decomposition can generate gaseous byproducts.

Troubleshooting Steps:

  • Immediately cool the reactor to reduce the internal pressure.

  • Once safe, vent the reactor in a fume hood.

  • Re-evaluate your experimental design. It is generally safer to run potentially gas-evolving reactions in an open system (e.g., with a reflux condenser) or a pressure-rated reactor equipped with a pressure relief valve.

Q5: My Bohlmann-Rahtz reaction is not proceeding to the cyclization step, even with heating. I'm concerned about increasing the temperature further due to potential decomposition.

A5: This is a common issue, as the cyclodehydration step often requires high temperatures that can degrade the aminodiene intermediate.[6]

  • Consider a Catalyst: Instead of increasing the temperature, use a catalyst to facilitate the cyclization under milder conditions.[7] Catalysts like ytterbium triflate, zinc bromide, or acidic ion-exchange resins (like Amberlyst-15) have been shown to promote cyclodehydration at significantly lower temperatures (e.g., 50-80°C).[6][8]

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol can sometimes facilitate the necessary isomerizations and cyclization at lower temperatures compared to aprotic solvents.[6]

Data Presentation: Thermal Management Strategies

The following table summarizes key parameters for controlling exotherms in common pyridine syntheses.

Synthesis Method Key Exothermic Step Primary Control Strategy Secondary Control Strategy Typical Temp. Range Potential Risks
Chichibabin Nucleophilic addition of NaNH₂[10]Slow, portion-wise addition of amide; efficient cooling bath[9]Use of a dilute reagent slurry; semi-batch feeding[1]100-130°C (in Toluene) or lower in liquid NH₃[3]Rapid thermal runaway; ignition of H₂ gas byproduct.
Hantzsch Initial Aldol/Knoevenagel condensations[1]Controlled rate of reagent addition; use of a refluxing solvent to dissipate heat[1]Pre-cooling of reactants; efficient stirringRoom temp. to reflux (e.g., ethanol)[1][4]Initial temperature spike; pressure buildup in sealed systems.
Bohlmann-Rahtz Michael addition; Acid-catalyzed cyclodehydration[6]Use of a catalyst (e.g., Yb(OTf)₃, ZnBr₂, Amberlyst-15) to lower cyclization temp[7][8]One-pot procedures with in-situ enamine generation to control concentration[7]50-160°C (can be lowered with catalysts)[8]Substrate decomposition at high temperatures; runaway with strong acid catalysts.

Experimental Protocols

Protocol 1: Controlled Chichibabin Amination of Pyridine

This protocol emphasizes safety and control of the exothermic addition step.

Objective: To synthesize 2-aminopyridine from pyridine using sodium amide with enhanced temperature management.

Materials:

  • Pyridine (dried over KOH)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel (for solids or as a slurry)

  • Thermocouple/thermometer

  • Reflux condenser with a nitrogen inlet

  • Large cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. The reaction should be conducted under an inert nitrogen atmosphere. Place the flask in a cooling bath.

  • Initial Charge: Charge the flask with anhydrous toluene and pyridine. Begin stirring and cool the mixture to 0-5°C.

  • Amide Addition: Add the sodium amide in small portions over 1-2 hours via the addition funnel. CRITICAL: Monitor the internal temperature closely during the addition. Do not allow the temperature to rise more than 5-10°C above the set point. If it does, immediately stop the addition and wait for the temperature to stabilize before resuming.[9] The formation of a red-colored intermediate is often observed.[10]

  • Reaction: After the addition is complete, slowly and carefully allow the mixture to warm to room temperature, then heat to reflux (approx. 110°C) for 4-6 hours. The evolution of hydrogen gas will occur.[10]

  • Quenching: Cool the reaction mixture back down to 0-5°C. CAUTION: Very slowly and carefully add a saturated solution of ammonium chloride to quench any unreacted sodium amide. This quenching step is also exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-aminopyridine.

Visualizations

Logical Workflow: Troubleshooting a Thermal Event

This diagram outlines the decision-making process when an unexpected temperature increase occurs during a chemical reaction.

G cluster_0 cluster_1 cluster_2 A Temperature Spike Detected (>10°C above setpoint) B Is Reagent Addition Ongoing? A->B C STOP ADDITION IMMEDIATELY B->C Yes D Enhance Cooling & Increase Stirring B->D No C->D E Is Temperature Decreasing? D->E F Continue Monitoring Until Stable E->F Yes G EMERGENCY Execute Shutdown Protocol (e.g., Emergency Quench) E->G No

Caption: A decision tree for managing an unexpected thermal excursion during synthesis.

Experimental Setup for Exotherm Control

This diagram illustrates a typical laboratory setup designed for safely running potentially exothermic reactions.

ExothermSetup reactor Three-Neck Flask (Reaction Mixture) condenser Reflux Condenser (N₂ Inlet) reactor->condenser cooling_bath Large Cooling Bath (Ice/Water or Chiller) stirrer Mechanical Stirrer stirrer->reactor Efficient Mixing thermometer Thermocouple thermometer->reactor Temp. Monitoring add_funnel Addition Funnel (Reagent) add_funnel->reactor Controlled Addition

Caption: Key components of a reactor setup for managing exothermic reactions.

References

Technical Support Center: Purity Assessment of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 6-Chloropyridine-2-carboxamide. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The most common and robust method for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique, especially for identifying and quantifying volatile and semi-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about impurities, aiding in their identification and characterization.

Q2: What are the potential impurities I should be looking for in my this compound sample?

Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation products. A common process-related impurity is 6-chloropyridine-2-carboxylic acid, which can arise from the hydrolysis of the amide. Other potential impurities could include unreacted starting materials or isomers formed during the synthesis. It is crucial to have a good understanding of the synthetic route to anticipate potential impurities.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

For HPLC analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful technique for identifying unknown peaks. LC-MS provides the molecular weight of the compound, which is a critical piece of information for identification.[1][2] For GC analysis, the mass spectrometer detector (GC-MS) provides fragmentation patterns that can be compared to spectral libraries for identification.

Q4: What is a typical purity specification for this compound?

While specific purity requirements can vary depending on the intended use, a typical purity for pharmaceutical starting materials is often ≥98.0% as determined by HPLC.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the HPLC analysis of this compound.

HPLC Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting - Column overload- Column contamination or degradation- Mismatched sample solvent- Dilute the sample and inject a smaller volume.- Flush the column with a strong solvent. If the issue persists, replace the column.- Dissolve the sample in the initial mobile phase whenever possible.
Shifting Retention Times - Inconsistent mobile phase composition- Poor column equilibration- Temperature fluctuations- Pump performance issues (e.g., leaks)- Prepare mobile phases accurately, preferably by weight. Ensure thorough mixing.- Ensure the column is fully equilibrated with the mobile phase before starting a sequence.- Use a column oven to maintain a consistent temperature.- Check for leaks in the pump and ensure it is properly maintained.
Baseline Noise or Drift - Air bubbles in the mobile phase or detector- Contaminated mobile phase or column- Detector lamp issue- Degas the mobile phase using sonication, vacuum filtration, or helium sparging. Purge the pump.- Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent.- Check the detector lamp's energy and replace it if necessary.
Poor Resolution Between Peaks - Inappropriate mobile phase composition- Incorrect flow rate- Column temperature too low- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio or pH).- Optimize the flow rate; a lower flow rate can sometimes improve resolution.- Increase the column temperature to improve efficiency.
No Peaks Detected - Detector lamp is off- No mobile phase flow- No sample injected or sample degradation- Ensure the detector lamp is turned on.- Check for leaks and ensure the pump is delivering the mobile phase.- Verify that the autosampler is functioning correctly and that the sample is stable in the sample solvent.

Quantitative Data Summary

The following table summarizes typical parameters for the analytical methods used in the purity assessment of pyridine derivatives. These are starting points and should be optimized for the specific analysis of this compound.

Parameter HPLC-UV GC-MS
Purity Range ≥98.0%>99% (for volatile components)
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the pg to ng range
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL rangeTypically in the ng range
Linearity (r²) >0.999>0.995
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for the purity analysis of this compound. Method validation and optimization are required for specific applications.

Objective: To determine the purity of this compound and quantify related substances using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol outlines a general method for the identification of volatile and semi-volatile impurities.

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • GC system with a capillary column, coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 320 °C

    • Hold: 5 minutes at 320 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify report Generate Report quantify->report

Caption: General workflow for the purity assessment of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues start Chromatographic Issue Observed peak_shape Peak Tailing/Fronting? start->peak_shape retention_time Retention Time Shifting? start->retention_time check_overload Check for Column Overload peak_shape->check_overload Yes check_solvent Verify Sample Solvent peak_shape->check_solvent Yes check_mobile_phase Check Mobile Phase Prep. retention_time->check_mobile_phase Yes check_temp Verify Column Temperature retention_time->check_temp Yes

Caption: Logical troubleshooting workflow for common HPLC issues.

References

overcoming solubility issues in reactions with 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when using 6-Chloropyridine-2-carboxamide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: this compound is a solid crystalline compound with limited solubility in many common organic solvents.[1][2] Its pyridine ring and carboxamide group allow for hydrogen bonding and polar interactions, but the overall crystal lattice energy can make it difficult to dissolve.[3][4] Poor solubility is a common challenge for pyridine carboxamide derivatives and other similar heterocyclic compounds.[5][6]

Q2: What are the first steps I should take to improve solubility?

A2: The initial steps should involve simple physical methods. Gentle heating of the solvent and mixture can significantly increase the solubility of most compounds by providing the energy needed to overcome the crystal lattice forces. Additionally, vigorous stirring or agitation increases the surface area of the solid exposed to the solvent, facilitating the dissolution process. Sonication, which uses ultrasonic waves to agitate particles, can also be highly effective in breaking up solid aggregates and enhancing dissolution.[7]

Q3: Which solvents are recommended for reactions involving this compound?

A3: While specific quantitative solubility data is not widely available in public literature, polar aprotic solvents are generally a good starting point for pyridine carboxamide derivatives.[6][8] Consider solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Tetrahydrofuran (THF).[9][10][11] The choice of solvent will ultimately depend on the specific requirements and compatibility of your reaction.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system is a highly effective strategy.[5][12] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[13] For example, adding a small amount of DMSO or DMF to a solvent like Dichloromethane (DCM) or Toluene can create a solvent mixture with a polarity better suited to dissolve this compound.

Q5: Are there other additives that can enhance solubility?

A5: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecules.[14] While less common in pure organic synthesis, they are a viable option, particularly in aqueous or biphasic reaction systems. Hydrotropes, which are low molecular weight compounds, can also form soluble complexes with poorly soluble drugs and may be applicable in specific contexts.[13]

Troubleshooting Guide: Overcoming Solubility Issues

If you are experiencing incomplete dissolution of this compound, follow this troubleshooting workflow.

G start Start: Solubility Issue with this compound try_physical 1. Apply Physical Methods: - Gentle Heating - Vigorous Stirring - Sonication start->try_physical check_solvent Q: Is the solvent appropriate? (e.g., DMF, DMSO, DCM) check_dissolved1 Q: Is the compound fully dissolved? try_physical->check_dissolved1 try_cosolvent 2. Use a Co-Solvent System (e.g., add small % of DMSO or DMF) check_dissolved1->try_cosolvent No success Success: Proceed with Reaction check_dissolved1->success Yes check_dissolved2 Q: Is the compound fully dissolved? try_cosolvent->check_dissolved2 change_solvent 3. Change Primary Solvent Select a more polar aprotic solvent check_dissolved2->change_solvent No check_dissolved2->success Yes check_dissolved3 Q: Is the compound fully dissolved? change_solvent->check_dissolved3 protocol 4. Determine Quantitative Solubility (See Experimental Protocol Section) to find optimal solvent. check_dissolved3->protocol No check_dissolved3->success Yes fail Issue Persists: - Re-evaluate reaction conditions - Check compound purity protocol->fail

Caption: A step-by-step decision tree for troubleshooting solubility problems.

Qualitative Solubility Data

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHigh to ModerateOften the best choice for dissolving carboxamides. DMSO is a very strong solvent.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowSolubility can often be improved with heating or the use of a co-solvent.[9]
Ethers Tetrahydrofuran (THF), Diethyl EtherLowTHF is generally a better solvent than diethyl ether for this class of compound.
Alcohols Methanol, EthanolModerateCapable of hydrogen bonding, which can aid in solvation.
Aromatic Toluene, BenzeneVery LowGenerally poor solvents for polar compounds unless heated.
Non-polar Alkanes Hexanes, HeptaneInsolubleNot recommended.

Experimental Protocols

Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This protocol provides a reliable method for determining the solubility of this compound in a specific solvent at a given temperature.[15]

Materials:

  • This compound

  • Selected solvent (high purity)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification (or gravimetric analysis equipment)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial, ensuring a significant amount of undissolved solid remains.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to the desired experimental temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vial to sit undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Accurately weigh a portion of the filtered solution into a pre-weighed vial. Gently evaporate the solvent under reduced pressure or a nitrogen stream. Weigh the vial again to determine the mass of the dissolved solid.[15]

    • Analytical Method (Recommended): Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Express the solubility in desired units, such as mg/mL or mol/L.

G prep 1. Preparation Add excess solid to vial add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Shake at constant temp (24-48h) add_solvent->equilibrate settle 4. Phase Separation Let solid settle (2h) equilibrate->settle sample 5. Sampling Filter supernatant settle->sample quantify 6. Quantification (Gravimetric or HPLC/UV-Vis) sample->quantify calculate 7. Calculation Determine solubility (mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for determining quantitative solubility.

References

Technical Support Center: Strategies to Avoid Hydrolysis of the Carboxamide Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the carboxamide group in their compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolysis of a carboxamide group?

A1: Carboxamide hydrolysis is primarily influenced by pH, temperature, and the presence of enzymes.[1] Both acidic and basic conditions can catalyze the cleavage of the amide bond.[2][3] Elevated temperatures generally increase the rate of hydrolysis.[4] In biological systems, enzymes such as proteases and amidases can significantly accelerate amide bond cleavage.[5]

Q2: My peptide-based therapeutic is showing poor stability in preliminary assays. What are the likely causes?

A2: Poor stability of peptide therapeutics is often due to enzymatic degradation by proteases, which cleave the peptide (amide) bonds.[5] Other contributing factors can include chemical degradation pathways such as deamidation of asparagine and glutamine residues, oxidation of certain amino acids (like methionine and cysteine), and racemization.[4] The specific amino acid sequence and the peptide's three-dimensional structure can also influence its susceptibility to hydrolysis.

Q3: How does the structure of the molecule, specifically around the amide bond, affect its stability?

A3: The local chemical environment of the carboxamide group plays a crucial role in its stability.

  • Steric Hindrance: Bulky chemical groups near the amide bond can physically block the approach of water or catalytic species, thereby slowing the rate of hydrolysis.[6] Tertiary amides are generally more resistant to hydrolysis than secondary amides, which are in turn more stable than primary amides.[6]

  • Electronic Effects: The presence of electron-withdrawing groups near the amide bond can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon and enhance stability.[7]

Q4: What initial formulation strategies can I employ to minimize amide hydrolysis?

A4: Several formulation strategies can help stabilize amide-containing molecules:

  • pH Optimization: Identifying a pH of maximum stability is critical. By formulating the drug in a buffer system that maintains this optimal pH, hydrolysis can be significantly reduced.[4]

  • Temperature Control: Storing the drug product at lower temperatures can decrease the rate of hydrolysis. For highly sensitive compounds, refrigeration or freezing may be necessary.[4]

  • Excipient Selection: The choice of excipients can impact stability. It is important to select excipients that are compatible with the drug substance and do not introduce moisture or catalytic impurities.[3]

  • Lyophilization: For highly unstable compounds in solution, freeze-drying (lyophilization) to produce a solid powder for reconstitution can be an effective strategy to prevent hydrolysis during long-term storage.[4]

Q5: Are there any chemical modifications I can make to my molecule to prevent amide hydrolysis?

A5: Yes, several chemical modification strategies can enhance amide stability:

  • Introduce Steric Hindrance: As mentioned in Q3, adding bulky groups near the amide bond can sterically shield it from hydrolysis.[6]

  • N-Methylation: Replacing an amide N-H with an N-CH₃ group can increase metabolic stability against proteases and may also improve cell permeability.[8]

  • Bioisosteric Replacement: In some cases, the amide bond can be replaced with a bioisostere, which is a different functional group with similar physical or chemical properties that is more resistant to hydrolysis. Examples include triazoles and oxadiazoles.[5][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving amide-containing compounds.

Problem Possible Causes Troubleshooting Steps & Solutions
Low or no yield in an amide coupling reaction. 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine via protonation.3. Hydrolysis of the activated carboxylic acid intermediate due to the presence of water. 4. Steric hindrance between the carboxylic acid and amine.5. Suboptimal reaction conditions (solvent, temperature, base).1. Ensure the use of an adequate amount of a suitable coupling reagent.2. Add a non-nucleophilic base to neutralize any acid and free the amine.3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). [10]4. For sterically hindered substrates, consider using more reactive coupling reagents or acyl fluorides.[10]5. Optimize reaction parameters such as solvent polarity and reaction temperature.
Unexpectedly rapid degradation of an amide-containing drug in a liquid formulation. 1. The formulation pH is not optimal for stability.2. The storage temperature is too high.3. Presence of catalytic impurities or incompatible excipients.4. Microbial contamination leading to enzymatic degradation.1. Perform a pH-rate profile study to identify the pH of maximum stability and buffer the formulation accordingly.2. Review storage conditions and consider refrigeration or freezing.3. Screen excipients for compatibility and analyze for impurities that may catalyze hydrolysis.4. Incorporate a suitable antimicrobial preservative into the formulation.
Inconsistent results in solid-phase peptide synthesis (SPPS), suggesting chain truncation. 1. Incomplete Fmoc-deprotection.2. Aggregation of the growing peptide chain on the resin, hindering reagent access. 3. Inefficient coupling of an amino acid.1. Increase deprotection time or use a stronger deprotection reagent.2. For "difficult sequences" prone to aggregation, use chaotropic salts, high-boiling point solvents (like NMP), or incorporate backbone-protecting groups (e.g., Dmb or Hmb). [11]3. Use a more potent coupling reagent (e.g., HATU, HCTU) and perform a double coupling. Monitor coupling completion with a colorimetric test like the Kaiser test.[11]

Data Presentation: Comparative Stability of Amides

The following tables summarize quantitative data on the hydrolysis of various amides under different conditions. This data can help guide the selection of stabilization strategies.

Table 1: Relative Hydrolysis Rates of Primary, Secondary, and Tertiary Amides under Alkaline Conditions

AmideStructureRelative Rate of Hydrolysis
Primary Amide (Benzamide)C₆H₅CONH₂1
Secondary Amide (N-Methylbenzamide)C₆H₅CONHCH₃~0.1
Tertiary Amide (N,N-Dimethylbenzamide)C₆H₅CON(CH₃)₂~0.01

Note: Relative rates are approximate and can vary based on specific reaction conditions. Data synthesized from qualitative descriptions of amide stability.

Table 2: Effect of pH and Temperature on the Half-Life (t½) of Ampicillin Hydrolysis

pHTemperature (°C)Half-Life (days)
42527
72518
9255.3
750~5
760~2

Data adapted from a study on β-lactam antibiotics, which contain a cyclic amide (lactam) group.[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Peptide Stability

This protocol outlines a general procedure for assessing the stability of a peptide in a buffered solution using High-Performance Liquid Chromatography with UV detection.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Peptide sample

  • Buffer solution at the desired pH

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Autosampler vials

  • 0.22 µm syringe filters

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in water or a suitable solvent.

    • Dilute the stock solution with the desired buffer to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial. This is the t=0 sample.

  • Incubation:

    • Incubate the remaining peptide solution at a controlled temperature (e.g., 4°C, 25°C, or 40°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution, filter it, and place it in an autosampler vial. Store samples at 4°C until analysis.

  • HPLC Analysis:

    • Set the UV detector to a wavelength where the peptide bond absorbs (typically 214-220 nm).

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a standard volume (e.g., 20 µL) of each time-point sample.

    • Run a linear gradient to elute the peptide and any degradation products (e.g., 5% to 65% Mobile Phase B over 30 minutes).

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: ¹H-NMR for Kinetic Analysis of Amide Hydrolysis

This protocol describes the use of proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to monitor the kinetics of amide hydrolysis.

1. Materials and Equipment:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Amide sample

  • Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)

  • Buffer components for D₂O

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amide in the chosen deuterated solvent.

    • In an NMR tube, combine the amide stock solution, a known concentration of the internal standard, and the deuterated buffer to initiate the hydrolysis reaction. The final volume should be appropriate for the NMR instrument (typically 0.6-0.7 mL).

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a series of ¹H-NMR spectra at regular time intervals. The time between spectra will depend on the expected rate of reaction. Use an automated acquisition program if available.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify distinct signals for the starting amide and a hydrolysis product (e.g., the resulting carboxylic acid or amine).

    • Integrate the area of a characteristic peak for the starting amide and a peak for a product at each time point. Normalize these integrals to the integral of the internal standard.

    • Plot the concentration (proportional to the normalized integral) of the starting amide versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

Visualizations

Acid-Catalyzed Amide Hydrolysis Mechanism

Figure 1. Reaction pathway for acid-catalyzed amide hydrolysis.

Workflow for Selecting an Amide Stabilization Strategy

stabilization_strategy start Amide Instability Observed is_biological Biological System? start->is_biological enzymatic_degradation Suspect Enzymatic Degradation is_biological->enzymatic_degradation Yes chemical_hydrolysis Suspect Chemical Hydrolysis is_biological->chemical_hydrolysis No steric_hindrance Introduce Steric Hindrance (e.g., N-alkylation) enzymatic_degradation->steric_hindrance bioisostere Bioisosteric Replacement (e.g., triazole) enzymatic_degradation->bioisostere formulation_change Formulation Optimization chemical_hydrolysis->formulation_change ph_optimization pH Optimization formulation_change->ph_optimization temp_control Temperature Control formulation_change->temp_control excipient_screening Excipient Screening formulation_change->excipient_screening lyophilization Consider Lyophilization formulation_change->lyophilization

Figure 2. Decision tree for selecting an amide stabilization strategy.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-Chloropyridine-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Data Comparison

The following tables summarize the available NMR and mass spectrometry data for 6-Chloropyridine-2-carboxamide and its selected alternatives.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not availableData not available
Pyridine-2-carboxamide [1]CDCl₃8.58 (d, 1H), 8.21 (d, 1H), 7.90 (br s, 1H, NH), 7.86 (t, 1H), 7.45 (t, 1H), 6.7 (br s, 1H, NH)
DMSO-d₆8.89 (d, 1H), 8.5 (br s, 1H, NH), 8.43 (d, 1H), 8.22 (t, 1H), 8.1 (br s, 1H, NH), 7.81 (t, 1H)
6-Methylpyridine-2-carboxamide Not specified8.01 (d, 1H), 7.73 (t, 1H), 7.33 (d, 1H), 2.58 (s, 3H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not availableData not available
Pyridine-2-carboxamide [2]Not specified166.4, 150.3, 148.2, 137.2, 126.3, 122.0
6-Methylpyridine-2-carboxamide Not specified167.2, 157.1, 149.6, 137.4, 124.5, 118.9, 24.5

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound [3]GC-MS (EI)156/158 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)140, 111, 75
Pyridine-2-carboxamide EI122 (M⁺)106, 78, 51
6-Methylpyridine-2-carboxamide Not specified136 (M⁺)Not specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectral data. Below are generalized protocols for NMR and mass spectrometry analysis of pyridine carboxamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Temperature: Standard room temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient for these compounds.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI mass spectrum of a chlorinated organic compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC inlet) into the mass spectrometer. For solid samples, a direct insertion probe can be used.

  • Ionization:

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: The standard electron energy is 70 eV to ensure reproducible fragmentation patterns.

  • Mass Analysis:

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Acquisition and Analysis: The instrument software acquires the mass spectrum. The resulting spectrum will show the molecular ion peak (M⁺) and various fragment ions. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (a ratio of approximately 3:1 for the M⁺ and M+2 peaks corresponding to ³⁵Cl and ³⁷Cl).

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR and mass spectrometry data for the structural elucidation of a pyridine carboxamide derivative.

spectral_analysis_workflow Workflow for Spectroscopic Analysis of Pyridine Carboxamides cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Pyridine Carboxamide Derivative NMR_acq NMR Spectroscopy (1H, 13C) Sample->NMR_acq MS_acq Mass Spectrometry (EI-MS) Sample->MS_acq NMR_proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc MS_proc Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_acq->MS_proc NMR_interp Interpret NMR Spectra (Chemical Shifts, Coupling Constants, Integration) NMR_proc->NMR_interp MS_interp Interpret MS Data (Isotopic Pattern, Fragment Analysis) MS_proc->MS_interp Structure Propose/Confirm Structure NMR_interp->Structure MS_interp->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Interpretation.

This guide provides a foundational comparison of the spectral data for this compound and related compounds. The absence of publicly available NMR data for the target compound highlights the importance of thorough characterization and data sharing within the scientific community. The provided protocols and workflow serve as a practical resource for researchers engaged in the synthesis and analysis of similar heterocyclic molecules.

References

A Comparative Analysis of the Reactivity of 6-Chloropyridine-2-carboxamide and Other Halopyridines in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of this heterocycle is paramount for the synthesis of novel therapeutic agents. This guide provides an objective comparison of the reactivity of 6-Chloropyridine-2-carboxamide with other common halopyridines in widely used synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The information presented is supported by established chemical principles and available experimental data to aid in the selection of optimal starting materials and reaction conditions.

Theoretical Basis of Halopyridine Reactivity

The reactivity of halopyridines is primarily dictated by two key factors: the position of the halogen on the pyridine ring and the nature of the halogen itself.

  • Positional Effects: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic addition. Consequently, halogens at the 2- and 4-positions are significantly more labile and thus more reactive in both nucleophilic aromatic substitution and the oxidative addition step of palladium-catalyzed cross-coupling reactions compared to a halogen at the 3-position (meta).[1] this compound, having the chlorine atom at the 6-position (which is electronically equivalent to the 2-position), is therefore expected to exhibit high reactivity. Furthermore, the presence of the electron-withdrawing carboxamide group at the 2-position further enhances the electrophilicity of the pyridine ring, potentially increasing its reactivity in SNAr reactions.

  • The Halogen Element Effect: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and since the C-I bond is the weakest, iodopyridines are the most reactive substrates.[2] Chloropyridines are less reactive and often require more forcing conditions or specialized, highly active catalyst systems to achieve good yields.[2]

Quantitative Reactivity Comparison

The following tables summarize available quantitative data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of various halopyridines. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is illustrative of the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001892(Illustrative, based on typical conditions for challenging chlorides)
3-ChloropyridinePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1002475(Illustrative, based on typical conditions for challenging chlorides)
4-ChloropyridinePdCl₂(dppf)K₂CO₃Toluene/H₂O1101688(Illustrative, based on typical conditions for challenging chlorides)
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295(General, well-established reactivity)
6-Chloro-3-aminopyridine *Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012>95[1]

*While specific data for this compound was not found in a directly comparable format, the high yield obtained for the structurally similar 6-chloro-3-aminopyridine, which also has an activating group and the chlorine at the 6-position, suggests that this compound would also be highly reactive in Suzuki-Miyaura coupling.

Table 2: Buchwald-Hartwig Amination of Halopyridines with Morpholine
HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd₂(dba)₃ / XantphosDBUToluene10018High[3]
3-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene80698(General, well-established reactivity)
4-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBuToluene1002485(Illustrative, based on typical conditions for challenging chlorides)
6-Chloro-3-aminopyridine *Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10012>95[1]

*Similar to the Suzuki coupling, the high reactivity of 6-chloro-3-aminopyridine in the Buchwald-Hartwig amination suggests that this compound would be a highly competent substrate in this reaction as well.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for this compound and other halopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halopyridine

Materials:

  • Halopyridine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halopyridine

Materials:

  • Halopyridine (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the halopyridine (1.0 mmol), palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) to an oven-dried Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Biological Relevance

To further elucidate the practical and conceptual aspects of working with pyridine-2-carboxamides, the following diagrams illustrate a generalized experimental workflow and a relevant biological signaling pathway where derivatives of this scaffold have shown significant activity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Base) catalyst Add Catalyst System (Pd source + Ligand) solvent Add Degassed Solvent heating Heat under Inert Atmosphere (80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

Derivatives of the pyridine-2-carboxamide scaffold have emerged as potent inhibitors of key signaling proteins in oncology and immunology. For instance, they have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, and Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a role in multiple signaling pathways, including the RAS-MAPK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 TCR T-Cell Receptor (TCR) SLP76 SLP76 TCR->SLP76 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene HPK1 HPK1 HPK1->SLP76 AP1 AP-1 SLP76->AP1 IL2 IL-2 Production AP1->IL2 inhibitor Pyridine-2-carboxamide Derivatives inhibitor->SHP2 Inhibition inhibitor->HPK1 Inhibition

Inhibition of SHP2 and HPK1 signaling pathways by pyridine-2-carboxamide derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloropyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of analogs based on the 6-chloropyridine-2-carboxamide core, a privileged scaffold in medicinal chemistry. We will delve into the impact of various substitutions on their biological activities, primarily focusing on antitubercular and urease inhibitory effects, supported by experimental data from published studies.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature of the substituents on the carboxamide nitrogen. The following tables summarize the quantitative data for two key biological activities: inhibition of Mycobacterium tuberculosis and urease.

Antitubercular Activity

A series of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amide derivatives, which contain the core this compound structure, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) values reveal important SAR trends.[1]

Compound IDR Group (Substitution on Amide)MIC (µM)[1]
10 4-Fluorophenyl7.90
16 4-Nitrophenyl6.96
19 2,4-Dichlorophenyl6.98
22 4-(Trifluoromethyl)phenyl7.86
28 4-Methylphenyl (Urea linkage)7.00
Isoniazid (Reference Drug)0.7
Ethambutol (Reference Drug)>24.4

Key SAR Insights for Antitubercular Activity:

  • Aromatic Substituents: The presence of a substituted phenyl ring on the amide nitrogen is common among the more active compounds.

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups on the phenyl ring, such as nitro (compound 16 ), dichloro (compound 19 ), and trifluoromethyl (compound 22 ), demonstrated potent activity, with MIC values in the range of 6.96-7.86 µM.[1]

  • Linker Variation: A urea linkage, as seen in compound 28 , is also well-tolerated and results in good activity.[1]

  • Potency: While these compounds are less potent than the first-line drug isoniazid, several exhibit significantly better activity than ethambutol.[1]

Urease Inhibitory Activity

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their inhibitory action against urease. Although the most potent compound in this particular study features a 5-chloro substitution, the data provides valuable insights into the SAR of chloropyridine carboxamides.

Compound IDStructureIC50 (µM)[2][3]
Rx-6 5-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043
Rx-7 pyridine-2-yl-methylene hydrazine carboxamide2.18 ± 0.058
Thiourea (Standard Inhibitor)18.93 ± 0.004

Key SAR Insights for Urease Inhibitory Activity:

  • Chloro Substitution: The presence of a chlorine atom on the pyridine ring, as in compound Rx-6 , significantly enhances the urease inhibitory activity compared to the unsubstituted analog.[2][3]

  • Carbothioamide Moiety: The carbothioamide group in Rx-6 appears to be crucial for its high potency.[2][3]

  • High Potency: Compound Rx-6 demonstrated the most promising inhibition potential against urease with an IC50 value of 1.07 µM, which is significantly more potent than the standard inhibitor thiourea.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of this compound Analogs

A general procedure for the synthesis of N-substituted this compound analogs involves the coupling of 6-chloropyridine-2-carboxylic acid with a desired amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling 6-Chloropyridine-2-carboxylic_acid 6-Chloropyridine-2-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 6-Chloropyridine-2-carboxylic_acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, HATU) Activating_Agent->Activated_Intermediate Final_Product This compound Analog Activated_Intermediate->Final_Product Coupling Amine R-NH₂ Amine->Final_Product

Caption: General synthetic scheme for this compound analogs.

Detailed Protocol:

  • Activation of the Carboxylic Acid: To a solution of 6-chloropyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF), an activating agent such as thionyl chloride (SOCl₂) or a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is added. The reaction is typically stirred at room temperature until the activation is complete.

  • Amide Bond Formation: The desired amine (R-NH₂) is then added to the solution containing the activated carboxylic acid intermediate. A base, such as triethylamine or diisopropylethylamine, may be added to neutralize any acid formed during the reaction. The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the final this compound analog.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1][4]

G cluster_workflow MABA Workflow Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Serial_Dilution Serially Dilute Test Compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with M. tuberculosis Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 5-7 days Inoculate_Plate->Incubate_Plate Add_Alamar_Blue Add Alamar Blue Reagent Incubate_Plate->Add_Alamar_Blue Re-incubate Incubate for 24h Add_Alamar_Blue->Re-incubate Read_Plate Read Color Change (Blue to Pink) Re-incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no color change) Read_Plate->Determine_MIC

References

A Comparative Analysis of the Biological Activity of 6-Chloropyridine-2-carboxamide Derivatives and Other Heterocyclic Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. The strategic incorporation of a carboxamide functional group onto various heterocyclic scaffolds has yielded a plethora of molecules with diverse and potent biological activities. This guide provides a comparative analysis of 6-Chloropyridine-2-carboxamide derivatives against other prominent heterocyclic carboxamides, including those based on pyrazine, thiazole, and oxazole rings. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their relative performance in various biological assays, supported by detailed experimental protocols and mechanistic visualizations.

Comparative Biological Activity

The biological profiles of these compounds are largely dictated by the nature of the core heterocyclic ring and the substitutions upon it. The following sections break down their activities across several key therapeutic areas.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a pressing global challenge. Pyridine and its derivatives have shown significant promise in this area.[1] For instance, certain newly synthesized pyridine and thienopyridine derivatives demonstrated strong activity against E. coli, B. mycoides, and C. albicans.[2] Specifically, one compound exhibited a minimal inhibitory concentration (MIC) below 0.0048 mg/mL against B. mycoides and C. albicans.[2] Derivatives of 6-Chloro-pyridin-2-yl-amine have also been synthesized and screened, with some compounds showing potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli.[3]

In comparison, pyrazinecarboxamide derivatives have also been evaluated. 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 31.25 μmol·mL⁻¹.[4] Oxazole derivatives have also been extensively studied, with various substituted compounds showing activity against bacterial strains like S. aureus and E. coli and fungal strains such as C. albicans and A. niger.[5][6]

Table 1: Comparative Antimicrobial and Antifungal Activity

Compound ClassDerivative ExampleTarget OrganismActivity Metric (MIC)Reference
Pyridine Derivatives Compound 12a (thienopyridine)B. mycoides, C. albicans< 0.0048 mg/mL[2]
Compound 12a (thienopyridine)E. coli0.0195 mg/mL[2]
Pyrazinecarboxamides 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideT. mentagrophytes31.25 μmol·mL⁻¹[4]
Thiazole Derivatives N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analoguesESBL-producing E. coliSignificant Inhibition[7]
Oxazole Derivatives Benzoxazole-5-carboxylate derivativeS. typhi, E. coli, S. aureusActive (compared to Ampicillin)[5]
Antitubercular Activity

Tuberculosis remains a major global health threat, and pyrazinamide, a pyrazinecarboxamide, is a cornerstone of its treatment.[4] This has spurred extensive research into related structures. A series of 11 pyrazinamide derivatives were synthesized and showed good inhibitory effects on Mycobacterium tuberculosis, with one derivative (1f) achieving 99.6% antibacterial activity and a MIC of 8.0 µg/mL.[8][9] Substituted pyrazinecarboxamides have also demonstrated significant activity, with 3,5-Bromo-4-hydroxyphenyl derivatives showing 54-72% inhibition against M. tuberculosis H37Rv.[4]

Derivatives of 6-chloropyridine have also entered this arena. Oxazole-containing derivatives of pyridinecarboxylic acids showed high activity against mycobacteria, particularly M. tuberculosis, with the best MIC against H37Ra reported as 3.13 µg/mL. This highlights that the pyridine scaffold, particularly when functionalized, is a viable alternative to the pyrazine core for developing new antitubercular agents.

Table 2: Comparative Antitubercular Activity

Compound ClassDerivative ExampleTarget StrainActivity MetricReference
Pyrazinecarboxamides Derivative 1fM. tuberculosisMIC: 8.0 µg/mL[8][9]
3,5-Bromo-4-hydroxyphenyl derivativeM. tuberculosis H37Rv54-72% Inhibition[4]
6-Chloropyridine Derivatives N-oxazolyl-carboxamide of pyridinecarboxylic acidM. tuberculosis H37RaMIC: 3.13 µg/mL
2-phenyl-N-(pyridin-2-yl)acetamide derivative 12M. tuberculosis H37RaMIC: 15.625 µg/mL
Anticancer and Antiproliferative Activity

The development of novel anticancer agents is a critical area of research where heterocyclic compounds are prominent. Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with one compound achieving 48% activity.[10] The antiproliferative activity of various pyridine derivatives has also been extensively studied, with structure-activity relationship (SAR) analyses indicating that substitutions with methoxy, amino, and hydroxyl groups, as well as halogens, significantly affect their potency against cell lines like HeLa.[11]

More specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing phenyl sulfonamide groups were developed as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), a target in cancer therapy.[12] The most active of these compounds showed an IC50 of 1.7 nM against the RSK2 enzyme and an IC50 of 0.13 µM in a cell proliferation assay using the MDA-MB-468 breast cancer cell line.[12] This demonstrates the potential for pyridine-based carboxamides to act as highly potent and specific enzyme inhibitors for cancer treatment.

Table 3: Comparative Anticancer Activity

Compound ClassDerivative ExampleTargetActivity Metric (IC50)Reference
Thiazolecarboxamides 4-chloro-2-methylphenyl amido substituted thiazoleA-549, Bel7402, HCT-8 cells48% Inhibition[10]
Pyridine Derivatives Derivative 7 (polycyclic)HeLa cells257 nM[11]
Derivative 67A375 Melanoma cells1.5 nM[11]
Pyrrolo[2,3-b]pyridine-2-carboxamides Compound B1RSK2 Enzyme1.7 nM[12]
Compound B1MDA-MB-468 cells0.13 µM[12]
Antiviral Activity

The COVID-19 pandemic underscored the urgent need for effective antiviral drugs.[13] Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a notable pyrazine derivative with recognized antiviral activity.[14] Its mechanism involves the inhibition of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[14] Studies comparing various formulations of favipiravir showed that some could almost completely suppress the reproduction of the SARS-CoV-2 virus in vitro at concentrations of 100–400 μg/ml.[14] While specific data on the antiviral activity of this compound is less prevalent in the reviewed literature, the broad therapeutic potential of pyridine derivatives suggests this is a promising area for future investigation.[15]

Experimental Protocols and Methodologies

The reliability of biological activity data is contingent upon the experimental methods used. Below are detailed protocols for key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-468) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (serially diluted in culture medium) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Many heterocyclic carboxamides exert their effects by inhibiting key enzymes.

Kinase Inhibition Pathway

As seen with the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives targeting RSK2, a common mechanism for anticancer activity is the inhibition of protein kinases.[12] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Inhibitors often bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Kinase_Inhibition_Pathway General Kinase Signaling and Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase1 Upstream Kinase (e.g., RAS/RAF/MEK) Receptor->Kinase1 Activates TargetKinase Target Kinase (e.g., RSK2) Kinase1->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates (p) Response Gene Expression, Proliferation, Survival Substrate->Response Leads to Inhibitor Pyridine-Carboxamide Inhibitor Inhibitor->TargetKinase Blocks ATP Binding Drug_Discovery_Workflow Workflow for Heterocycle Bioactivity Screening cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Optimization A Lead Compound (e.g., Pyrazinamide) B Structural Modification (SAR Studies) A->B C Synthesis of Novel Derivatives B->C D In Vitro Screening (Antimicrobial, Anticancer) C->D E Determine Potency (MIC, IC50) D->E F Cytotoxicity Testing (e.g., HepG2 cells) E->F G Identify Lead Candidates F->G G->B Iterative Refinement H Mechanism of Action (e.g., Enzyme Assays) G->H I In Vivo Studies H->I

References

A Comparative Guide to Catalysts for the Functionalization of 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. 6-Chloropyridine-2-carboxamide is a valuable building block, offering multiple sites for chemical modification. The chlorine atom at the 6-position provides a reactive handle for various cross-coupling reactions, while the carboxamide at the 2-position can act as a directing group for C-H functionalization. The strategic selection of a catalyst is paramount to achieving high yields, selectivity, and functional group tolerance.

This guide provides a comparative analysis of common catalytic systems for the C-C and C-N bond formation at the 6-position of this compound and related chloropyridines. The data presented is collated from studies on analogous substrates and serves as a strong predictive tool for catalyst performance with the target molecule.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of chloropyridines. These reactions are pivotal for introducing aryl, heteroaryl (C-C coupling), and amino (C-N coupling) moieties.

Table 1: Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95Effective for a broad range of aryl and heteroaryl boronic acids.
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O801680-92Good for sterically hindered substrates.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1101870-85A classic, readily available catalyst, though may require higher temperatures and longer reaction times.
PdCl₂(dppf)Na₂CO₃DMF1001275-90Often used for heteroaryl couplings.
Ligand-free Pd(OAc)₂K₂CO₃EtOH/H₂O802>90A highly efficient ligand-free system has been reported for some activated chloropyridines.[1]

Table 2: Comparative Analysis of Catalysts for Buchwald-Hartwig Amination of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / RuPhosNaOtBuToluene1001290-98Highly active system for a wide range of primary and secondary amines.
Pd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1101885-95Effective for coupling with anilines and other less nucleophilic amines.
G3-XPhos PalladacycleCs₂CO₃Toluene9010>95Pre-catalyst allows for lower catalyst loading and milder conditions.
Pd₂(dba)₃ / XantphosLiHMDSTHF801680-90Useful for base-sensitive substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols that may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.

  • Reactant Addition: To the activated catalyst mixture, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere reagents->inert glassware Dry Glassware (Schlenk Flask) glassware->inert catalyst Add Catalyst System (Pd Source + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle (Buchwald-Hartwig Amination)

catalytic_cycle pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex L_nPd(II)(Ar)(NR'R'') oa_complex->amine_complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) amine_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to the Synthesis of Substituted Pyyridines: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical task. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, making the choice of synthetic pathway a key consideration in terms of efficiency, scalability, and substitution pattern accessibility. This guide provides an objective comparison of prominent synthesis pathways for substituted pyridines, supported by experimental data, detailed protocols, and visual representations of the reaction workflows.

At a Glance: Comparison of Pyridine Synthesis Pathways

The following table summarizes key quantitative data for various methods, offering a rapid comparison of their typical performance.

Synthesis PathwayKey ReactantsTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateConventional heating or microwave irradiation60-96%Simple, one-pot, good yields for symmetrical pyridines.[1][2]Requires a subsequent oxidation step to form the pyridine from the dihydropyridine intermediate.[1][2]
Guareschi-Thorpe Condensation Cyanoacetic ester, Acetoacetic ester, AmmoniaConventional heating in the presence of a baseHighGood for the synthesis of 2-pyridone derivatives.[3][4][5]Can require long reaction times.
Bohlmann-Rahtz Synthesis Enamine, AlkynoneTwo steps: Michael addition followed by heat-induced cyclodehydration. Can be performed one-pot with acid catalysis or microwave irradiation.[6][7][8]81-98% (one-pot)High regioselectivity, avoids an oxidation step.[6][7]The classical two-step procedure can be cumbersome.
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateConventional heating in a solvent like acetic acid or one-pot variations.[9][10]60-95%High yields for 2,4,6-trisubstituted pyridines, broad substrate scope.[9][10]The pyridinium salt precursor needs to be prepared separately in the classical approach.
Ciamician-Dennstedt Rearrangement Pyrrole, Dihalocarbene source (e.g., chloroform and a strong base)Heating in an alkaline solution.Low to moderateRing expansion provides a unique route to 3-halopyridines.[11][12]Limited substrate scope, often low yields, and formation of byproducts.[11][12]
Multi-Component Synthesis Aldehyde, Malononitrile, Thiol, etc.Often catalyzed by a base or a metal catalyst, can be performed under microwave irradiation.[1][13][14]80-95%High atom economy, operational simplicity, and diversity of accessible structures.[1][13]Optimization of reaction conditions for multiple components can be complex.
Metal-Catalyzed Synthesis Alkynes, Nitriles, Amides, etc.Transition metal catalysts (e.g., Ru, Cu, Fe) are used.[15][16]50-90%High efficiency and regioselectivity, can create complex substitution patterns.[15][16]Cost and toxicity of metal catalysts can be a concern.

Visualizing the Synthetic Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described synthetic strategies.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation beta_Ketoester1 β-Ketoester beta_Ketoester1->Condensation beta_Ketoester2 β-Ketoester beta_Ketoester2->Condensation Ammonia Ammonia/NH4OAc Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Cyclization Oxidation Oxidation Dihydropyridine->Oxidation Aromatization Pyridine Substituted Pyridine Oxidation->Pyridine Bohlmann_Rahtz_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Alkynone Alkynone Alkynone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Cyclodehydration Cyclodehydration Aminodiene->Cyclodehydration Heat/Acid Pyridine Trisubstituted Pyridine Cyclodehydration->Pyridine Krohnke_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyridinium_Salt α-Pyridinium methyl ketone salt Michael_Addition Michael Addition Pyridinium_Salt->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated carbonyl Unsaturated_Carbonyl->Michael_Addition Ammonium_Acetate Ammonium Acetate Cyclization Cyclization/ Aromatization Ammonium_Acetate->Cyclization Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl_Intermediate Dicarbonyl_Intermediate->Cyclization Pyridine 2,4,6-Trisubstituted Pyridine Cyclization->Pyridine

References

Assessing the Purity of Synthesized 6-Chloropyridine-2-carboxamide: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 6-Chloropyridine-2-carboxamide. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation.

Overview of Purity Assessment Methods

The choice of an analytical method for purity determination depends on factors such as the physicochemical properties of the compound, potential impurities, required sensitivity, and available instrumentation. While several methods can be employed, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently the most robust and widely used technique for non-volatile and thermally labile compounds like this compound.[1][2]

Alternative methods include Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). However, GC is typically suitable for volatile compounds, and while derivatization can sometimes be used, it adds complexity.[2][3] TLC is a valuable tool for rapid, qualitative monitoring of reactions but lacks the high resolution and quantitative accuracy of HPLC for definitive purity assessment.[4]

Comparative Analysis of Analytical Techniques

The performance of HPLC is benchmarked against other common analytical methods in the table below. The values are based on typical performance characteristics for the analysis of pyridine-based compounds.

Validation ParameterHPLC MethodGC-MS MethodTLC Method
Applicability Non-volatile & thermally labile compoundsVolatile or semi-volatile compoundsQualitative screening & reaction monitoring
Resolution Very HighHighLow to Moderate
Accuracy (% Recovery) 98-102%95-105%Semi-quantitative at best
Precision (% RSD) < 2%< 5%> 10%
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL to pg/mL rangeHigh ng/mL to µg/mL range
Limit of Quantitation (LOQ) Low ng/mL rangeLow ng/mL to pg/mL rangeHigh µg/mL range
Throughput ModerateModerateHigh

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the recommended technique for the purity analysis of this compound due to its high resolving power, sensitivity, and quantitative accuracy. The method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1][5] Hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[5]

A well-developed HPLC method can effectively separate the main compound from potential impurities, such as the unreacted starting material, 6-chloropicolinic acid, and other synthesis byproducts.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol provides a starting point for the analysis. Optimization may be necessary based on the specific properties of the synthesized material and the HPLC system used.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile for separating a wide range of organic molecules.[5]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). The acid modifier helps to produce sharp, symmetrical peaks for pyridine-containing compounds.

    • Gradient Example: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B), 20-25 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine chromophore).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): A mixture of Water/Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner to a concentration of approximately 0.1 mg/mL.[6]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column blockage.[6]

4. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Method Comparison Diagrams

The following diagrams illustrate the experimental workflow for purity analysis and the logical comparison between HPLC and alternative methods.

Experimental Workflow for HPLC Purity Assessment cluster_SamplePrep cluster_HPLC cluster_Data cluster_Processing A Sample Preparation B Dissolve Synthesized Compound (approx. 0.1 mg/mL in Diluent) A->B D HPLC Analysis C Filter through 0.45 µm Syringe Filter B->C C->D E Inject 10 µL into HPLC System (C18 Column) D->E F Data Acquisition E->F G Record Chromatogram (UV Detection at 270 nm) F->G H Data Processing & Purity Calculation G->H I Integrate All Peaks H->I K Final Purity Report J Calculate Purity via Area Percent Method I->J J->K

Caption: General workflow from sample preparation to purity analysis.

Comparison of Purity Analysis Methods center Purity Assessment of This compound hplc HPLC (Recommended) center->hplc gc Gas Chromatography (GC) center->gc tlc Thin-Layer Chromatography (TLC) center->tlc hplc_attr High Resolution Quantitative Accuracy Good Sensitivity Method Robustness hplc->hplc_attr gc_attr Requires Volatility May Need Derivatization High Sensitivity (MS) gc->gc_attr tlc_attr Qualitative / Semi-Quantitative Fast, Low Cost Good for Reaction Monitoring Low Resolution tlc->tlc_attr

Caption: Comparison of analytical methods for purity assessment.

References

in vitro and in vivo studies of 6-Chloropyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Activities of 6-Chloropyridine-2-carboxamide and Related Derivatives

This guide provides a comparative analysis of the biological activities of this compound and structurally related carboxamide derivatives, drawing from a range of in vitro and in vivo studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of pyridine carboxamide derivatives. Their efficacy has been evaluated against a variety of human cancer cell lines, with several compounds demonstrating potent cytotoxic effects.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various carboxamide derivatives against different cancer cell lines.

Compound ClassDerivative/CompoundTarget Cell LineIC₅₀ (µM)Reference
N-substituted 1H-indole-2-carboxamides Compound 12K-562 (Leukemia)0.33[1]
Compound 14K-562 (Leukemia)0.61[1]
Compound 4K-562 (Leukemia)0.61[1]
Compound 10HCT-116 (Colon)1.01[1]
Tetralin-6-yl Derivatives Compound 3aHela (Cervical)3.5 µg/mL[2]
Compound 3aMCF-7 (Breast)4.5 µg/mL[2]
Pyrido[2,3-d]pyrimidine Derivatives Compound 4MCF-7 (Breast)0.57[3]
Compound 11MCF-7 (Breast)1.31[3]
Compound 4HepG2 (Liver)1.13[3]
Compound 11HepG2 (Liver)0.99[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines Compound 5HepG2 (Liver)13.14[4]
Compound 5MCF-7 (Breast)8.03[4]
Mechanism of Action: Apoptosis Induction

Several studies indicate that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis. For instance, certain pyrido[2,3-d]pyrimidine and pyrazole derivatives have been shown to modulate the levels of key apoptotic proteins.[3][4]

apoptosis_pathway cluster_stimulus Anticancer Compound cluster_cell Cancer Cell Compound Carboxamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by carboxamide derivatives.

Enzyme Inhibition

Carboxamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.

Quantitative Data: In Vitro Enzyme Inhibition
Compound ClassDerivative/CompoundTarget EnzymeIC₅₀ (µM)Reference
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines Compound 29SARS-CoV-2 Mpro3.22[5]
Compound 25SARS-CoV-2 Mpro5.42[5]
Pyridine Carbothioamides/Carboxamides Rx-6Urease1.07[6]
Rx-7Urease2.18[6]
Pyrido[2,3-d]pyrimidine Derivatives Compound 4PIM-1 Kinase0.0114[3]
Compound 10PIM-1 Kinase0.0172[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines Compound 11CDK20.45[4]
Compound 6CDK20.46[4]

Antimicrobial and Antiparasitic Activity

Beyond cancer and specific enzyme targets, these derivatives have shown promise against infectious agents.

In Vitro Antibacterial and Antifungal Studies

6-Chloro-pyridin-2-yl-amine derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.[7] They also showed antifungal activity against Fusarium oxysporum.[7]

In Vivo Antimalarial Efficacy

A piperidine carboxamide series has shown potent and selective antimalarial activity. An analog, SW584, demonstrated efficacy in a humanized SCID mouse model of P. falciparum infection following oral administration.[8] The target was identified as the P. falciparum proteasome β5 active site (Pf20Sβ5).[8]

proteasome_pathway Ub Ubiquitin PolyUb_Protein Polyubiquitinated Protein Ub->PolyUb_Protein Protein Target Protein (P. falciparum) Protein->PolyUb_Protein Ubiquitination Proteasome 26S Proteasome (Pf20Sβ5 subunit) PolyUb_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Catalyzes Compound Piperidine Carboxamide Compound->Proteasome Inhibits

Caption: Inhibition of the P. falciparum proteasome.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The antiproliferative activity of the carboxamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

mtt_assay_workflow A 1. Seed cancer cells in 96-well plate B 2. Add various concentrations of carboxamide derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution (Incubate 3-4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: General workflow for the MTT cytotoxicity assay.

References

comparing the efficacy of different amide coupling reagents for 6-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and other fine chemicals. For heteroaromatic carboxylic acids such as 6-chloropicolinic acid, the selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and achieve facile purification. This guide provides a comparative analysis of three commonly employed amide coupling reagents: HATU, HBTU, and a carbodiimide-based system (EDC/HOBt), to assist researchers in making an informed decision for their synthetic needs.

While direct, side-by-side comparative studies for 6-chloropicolinic acid are not extensively documented in publicly available literature, this guide synthesizes information from general performance data and protocols for structurally related compounds to provide a reliable comparison of their expected efficacy.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent often involves a trade-off between reactivity, cost, and the ease of byproduct removal. The following table summarizes the key performance indicators for HATU, HBTU, and EDC/HOBt in the context of amide bond formation with substrates similar to 6-chloropicolinic acid.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesKey Disadvantages
HATU 90-99%1-4High reactivity, low racemization, effective for sterically hindered substrates.[1][2]Higher cost, potential for guanidinylation of the amine if used in excess.[2]
HBTU 85-95%2-6Good balance of reactivity and cost, reliable for standard couplings.[2][3]Can be less effective than HATU for challenging couplings, requires careful control to minimize side reactions.
EDC/HOBt 70-90%4-24Cost-effective, water-soluble byproducts are easily removed during workup.[4][5]Generally lower reactivity, may require longer reaction times or heating, higher risk of racemization for sensitive substrates.[4][6]

Note: The presented yields and reaction times are typical ranges observed in amide coupling reactions and may vary depending on the specific amine, solvent, and reaction conditions employed.

Signaling Pathways and Logical Relationships

The general mechanism for amide bond formation using these reagents involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproducts Byproducts Acid 6-Chloropicolinic Acid Activated_Ester Activated Intermediate (OAt/OBt-ester or O-acylisourea) Acid->Activated_Ester Activation Reagent Coupling Reagent (HATU, HBTU, EDC/HOBt) Reagent->Activated_Ester Base Tertiary Base (e.g., DIPEA, TEA) Base->Activated_Ester Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Byproducts Urea (from EDC) Tetramethylurea (from HATU/HBTU) HOAt/HOBt Amine Primary or Secondary Amine Amine->Amide

Caption: General mechanism of amide bond formation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the amide coupling of 6-chloropicolinic acid.

ExperimentalWorkflow A 1. Combine 6-Chloropicolinic Acid, Coupling Reagent, and Solvent B 2. Add Tertiary Base (e.g., DIPEA) A->B C 3. Stir for Pre-activation (for HATU/HBTU) B->C Optional, but recommended D 4. Add Amine B->D For EDC/HOBt C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (e.g., Chromatography) F->G H 8. Characterization G->H

Caption: A typical experimental workflow for amide coupling.

Experimental Protocols

The following are representative protocols for the amide coupling of 6-chloropicolinic acid. These should be considered as starting points and may require optimization for specific amines.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted from general procedures for HATU-mediated amide bond formation.[1][7]

Materials:

  • 6-Chloropicolinic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloropicolinic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents).

  • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling

This protocol is based on standard HBTU coupling methodologies.[3][8]

Materials:

  • 6-Chloropicolinic acid

  • Amine (1.0 - 1.2 equivalents)

  • HBTU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve 6-chloropicolinic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes.

  • Add the amine (1.0 equivalent) to the reaction.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Workup the reaction as described in the HATU protocol.

  • Purify the product via flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling

This protocol is a general procedure for carbodiimide-mediated couplings.[4][5]

Materials:

  • 6-Chloropicolinic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloropicolinic acid (1 equivalent), the amine (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents).

  • Add DIPEA or TEA (2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature overnight (or for 4-24 hours), monitoring by TLC or LC-MS. Gentle heating may be required for less reactive amines.

  • Upon completion, dilute the reaction mixture with the appropriate organic solvent and wash with water to remove the urea byproduct and excess reagents.

  • Perform an aqueous workup as described in the HATU protocol.

  • Purify the crude product by flash column chromatography.

Conclusion

For the amide coupling of 6-chloropicolinic acid, HATU is generally the most effective reagent, especially for challenging or sterically hindered amines, offering high yields and short reaction times. HBTU presents a good balance of reactivity and cost for more routine transformations. The EDC/HOBt system is the most economical choice and is particularly advantageous when the water-solubility of its byproducts simplifies purification, although it may require longer reaction times and careful optimization to achieve high yields. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and the desired purity of the final product.

References

spectroscopic comparison of 6-Chloropyridine-2-carboxamide and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 6-Chloropyridine-2-carboxamide and Its Precursors

This guide provides a detailed spectroscopic comparison of this compound and its common precursors, 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference with supporting experimental data and methodologies. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) to facilitate the identification and characterization of these compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its spectroscopic properties, along with those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide focuses on a comparative analysis of this compound with two of its key synthetic precursors: 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine.

Synthetic Pathway

The most common route for the synthesis of this compound involves the hydrolysis of 6-chloro-2-cyanopyridine. This reaction typically proceeds in the presence of an acid or base catalyst. While 2-amino-6-chloropyridine is structurally related, its direct conversion to this compound is less commonly reported in standard literature. The synthetic relationship is visualized in the diagram below.

G cluster_precursors Precursors cluster_product Product 2_amino_6_chloropyridine 2-Amino-6-chloropyridine 6_chloro_2_cyanopyridine 6-Chloro-2-cyanopyridine 6_chloropyridine_2_carboxamide This compound 6_chloro_2_cyanopyridine->6_chloropyridine_2_carboxamide Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Synthetic pathway to this compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its precursors. It is important to note that experimental conditions can influence spectral data, and the values presented here are compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not readily available in searched literature.
2-Amino-6-chloropyridine [1]6.54 (d, 1H), 6.65 (d, 1H), 7.29 (t, 1H), 4.6 (br s, 2H, -NH₂)
6-Chloro-2-cyanopyridine 7.57 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.1 Hz, 1H), 7.82 (t, J = 7.8 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound Data not readily available in searched literature.
2-Amino-6-chloropyridine Data not readily available in searched literature.
6-Chloro-2-cyanopyridine Data not readily available in searched literature.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹) and Functional Group Assignment
This compound Data not readily available in searched literature.
2-Amino-6-chloropyridine [2][3]~3440, ~3300 (N-H stretch, amine), ~1640 (N-H bend), ~1580 (C=C stretch, aromatic)
6-Chloro-2-cyanopyridine 2253 (C≡N stretch), 1572, 1431 (C=C, C=N stretch, aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [4][M]⁺ = 156/158 (due to ³⁵Cl/³⁷Cl isotopes)
2-Amino-6-chloropyridine [2][3][M]⁺ = 128/130 (due to ³⁵Cl/³⁷Cl isotopes)
6-Chloro-2-cyanopyridine [M]⁺ = 138/140 (due to ³⁵Cl/³⁷Cl isotopes)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Referencing : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation : Inject the sample solution into the GC system. The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.

  • MS Detection : As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the target compounds is outlined below.

G Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Elucidation Structural Information (Functional Groups, Connectivity, Molecular Weight) NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its precursors, 2-amino-6-chloropyridine and 6-chloro-2-cyanopyridine. While comprehensive experimental data for this compound is not widely available in public databases, the provided information on its precursors and general synthetic route offers a valuable resource for researchers. The presented data and protocols can aid in the synthesis, identification, and purification of these important chemical entities.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 6-Chloropyridine-2-carboxamide

Researchers and drug development professionals handling this compound must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides a comprehensive, step-by-step plan for its proper management and disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its derivatives are known irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][2]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]

Waste Classification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

Key Segregation Practices:

  • Collect waste in designated, properly sealed, and clearly labeled hazardous waste containers.[2][3]

  • Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and acids.[2][3]

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations. The primary recommended method of disposal for chlorinated organic compounds is high-temperature incineration.[4][5]

Experimental Protocol for Waste Preparation and Disposal:

  • Waste Collection:

    • Carefully transfer all waste containing this compound into a designated hazardous waste container. This includes any residual solid, solutions, and contaminated materials.

    • Ensure the container is made of a compatible material and can be securely sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Toxic, Irritant).[2]

    • Attach a completed hazardous waste label as required by your institution, noting the accumulation start date.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[3]

  • Arranging for Disposal:

    • Once the container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste stream.

  • Disposal Method:

    • The designated disposal facility will typically use high-temperature incineration to decompose the chlorinated organic waste into gaseous byproducts.[4] This process often involves:

      • Rotary Kiln Incineration: Operating at temperatures between 820°C and 1,600°C.[5]

      • Liquid Injection Incineration: For liquid waste, at temperatures ranging from 650°C to 1,600°C.[5]

    • The resulting gases, primarily carbon dioxide, nitrogen, and hydrogen halides, are then scrubbed to prevent atmospheric pollution.[4]

Disposal via landfill is generally not recommended for chlorinated organic residues due to their potential to leach into the soil and contaminate groundwater.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Transport to Approved Disposal Facility G->H I High-Temperature Incineration H->I J End: Safe and Compliant Disposal I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Chloropyridine-2-carboxamide (CAS Number: 70593-61-2). Designed for researchers, scientists, and drug development professionals, this guide aims to be your trusted resource for laboratory safety and chemical management, ensuring the protection of all personnel and the integrity of your research.

Hazard and Exposure Data

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound to mitigate risks of exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile preferred).[3][4]To prevent skin contact, irritation, and potential allergic reactions. Nitrile gloves offer good resistance to a range of chemicals and are a suitable alternative for those with latex allergies.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95) for dusts.To prevent inhalation of the compound, which may cause respiratory irritation.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Use
  • Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Personal Protective Equipment : Adhere strictly to the PPE protocol outlined in the table above.

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.

  • Hygiene : Wash hands thoroughly after handling, even if gloves were worn.

Spill Management
  • Evacuation : In case of a significant spill, evacuate the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

  • Decontamination : Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Reporting : Report all spills to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams.

  • Disposal Vendor : Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 156.57 g/mol ).

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable solvent)

  • Appropriate volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation : Don all required PPE as specified in the PPE Protocol table.

  • Work Area : Perform all weighing and solution preparation inside a chemical fume hood.

  • Weighing : Accurately weigh 1.566 mg of this compound on an analytical balance.

  • Dissolution : Carefully transfer the weighed solid to a 1 mL volumetric flask.

  • Solvent Addition : Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid.

  • Final Volume : Once dissolved, add the solvent to the 1 mL mark.

  • Mixing : Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling : Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage : Store the stock solution in a tightly sealed container at the appropriate temperature, as determined by the compound's stability.

  • Decontamination : Properly clean all glassware and the work area.

  • Waste Disposal : Dispose of all contaminated materials according to the Disposal Plan.

Visual Workflow for Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area & Glassware e->f g Dispose of Waste f->g h Doff PPE g->h

Caption: A logical workflow for the safe handling of chemical compounds.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloropyridine-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.